Methyl 5-amino-2-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 5-amino-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)6-4-5(13)2-3-7(6)9(10,11)12/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOMFQTBDTTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation of Methyl 5-amino-2-(trifluoromethyl)benzoate
This technical guide details the structural elucidation and analytical characterization of Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 575474-23-6).
Executive Summary & Significance
Methyl 5-amino-2-(trifluoromethyl)benzoate is a critical pharmacophore intermediate, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents where the trifluoromethyl group (
The primary analytical challenge lies in distinguishing this specific isomer from its more common regioisomer, Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0). This guide establishes a self-validating analytical protocol to confirm the amino group is located at the meta position relative to the ester, and the trifluoromethyl group is at the ortho position.
Synthesis Context & Impurity Profile
Understanding the synthetic origin is prerequisite to effective elucidation. The regiochemistry is established during the nitration of the starting material, 2-(trifluoromethyl)benzoic acid.
Synthesis Workflow
The following pathway dictates the potential impurities (e.g., unreduced nitro compounds or regioisomers) that must be ruled out during characterization.
Figure 1: Synthetic route highlighting the origin of the 5-amino regiochemistry.
Structural Elucidation Strategy
The elucidation relies on a "Triangulation Method" combining
Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-
NMR Interpretation
The aromatic region (6.5 – 8.0 ppm) is diagnostic. We expect an ABC spin system (or AMX depending on field strength) for the three aromatic protons (
-
H3 (Proton ortho to
): This proton is magnetically distinct due to the strong electron-withdrawing nature of the adjacent group. It typically appears as a doublet ( ) with a large ortho-coupling constant ( ) to H4. -
H4 (Proton ortho to
): Located between the amine and H3. It appears as a doublet of doublets ( ), coupling to H3 (ortho) and H6 (meta, ). The adjacent amino group provides a shielding effect, shifting it upfield. -
H6 (Proton ortho to Ester): Located between the ester and the amine. It appears as a doublet (
) with a meta-coupling to H4. The ester group deshields this proton, shifting it downfield relative to H4.
NMR &
Coupling
The trifluoromethyl group introduces characteristic splitting in the carbon spectrum:
-
Carbon: A quartet with a massive coupling constant (
).[1] -
Ipso Carbon (C2): A quartet with a smaller coupling (
). -
Ortho Carbons (C1, C3): May show small quartets (
).
Elucidation Logic Flow
The following logic gate confirms the structure against its isomer.
Figure 2: Decision tree for distinguishing the 5-amino target from the 2-amino regioisomer.
Analytical Data Summary
The following data represents the theoretical consensus derived from substituent chemical shift increments and analogous structures (e.g., 5-nitro-2-trifluoromethylbenzoate precursors).
Table 1: Predicted NMR Shift Assignment (DMSO- )
| Position | Nuclei | Shift ( | Multiplicity | Assignment Logic | |
| C1 | ~166.0 | s | - | Carbonyl (Ester) | |
| OCH | 3.85 | s | - | Methyl Ester | |
| NH | 6.20 | br s | - | Amine (Exchangeable) | |
| H6 | 7.05 | d | Ortho to Ester (Deshielded) | ||
| H4 | 6.75 | dd | Ortho to Amine (Shielded) | ||
| H3 | 7.45 | d | Ortho to CF | ||
| CF | -61.5 | s | - | Characteristic Ar-CF |
Mass Spectrometry (HRMS-ESI)[1]
-
Theoretical [M+H]+: 220.0580
-
Ionization Mode: Positive ESI
-
Fragmentation: Loss of OMe (-31) and CO (-28) is common in benzoates.
Experimental Protocol (SOP)
Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of DMSO-
(99.9% D).-
Note: Use DMSO over CDCl
to prevent the amine protons from broadening due to exchange, allowing for integration verification (2H).
-
-
Tube: Transfer to a high-precision 5mm NMR tube.
HPLC Purity Method
To ensure the absence of the 5-nitro precursor (intermediate) or the 2-amino isomer:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine absorption).
-
Expectation: The amino product is more polar than the nitro precursor and will elute earlier.
References
- Title: Nitration of substituted benzotrifluorides and synthesis of amino-trifluoromethyl-benzoates.
-
NMR Substituent Effects: Title
C NMR studies of fluorinated and trifluoromethylated aromatic compounds. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-amino-2-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Blueprint
Methyl 5-amino-2-(trifluoromethyl)benzoate is a key building block in modern medicinal chemistry and drug development. Its unique trifluoromethylated and amino-substituted aromatic structure imparts specific electronic and conformational properties, making it a valuable intermediate in the synthesis of a wide array of pharmacologically active compounds. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality, purity, and structural integrity of both the intermediate and the final active pharmaceutical ingredients (APIs).
Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of Methyl 5-amino-2-(trifluoromethyl)benzoate. We will delve into the principles of its ionization, predict its fragmentation pathways based on established chemical logic, and present a robust protocol for its analysis. This document is designed to be a practical and authoritative resource, empowering researchers to confidently interpret mass spectral data and make informed decisions in their drug discovery and development endeavors.
Molecular Profile: Methyl 5-amino-2-(trifluoromethyl)benzoate
A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| Chemical Structure | ||
Experimental Design for Mass Spectrometric Analysis
The selection of an appropriate ionization technique and analytical platform is critical for obtaining high-quality mass spectra that are rich in structural information.
Ionization Techniques: A Deliberate Choice
For a molecule like Methyl 5-amino-2-(trifluoromethyl)benzoate, which possesses both a basic amino group and a polar ester functional group, several ionization methods are viable.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar molecules.[1] Given the presence of the amino group, which can be readily protonated, ESI in positive ion mode is expected to be highly efficient, yielding a prominent protonated molecule [M+H]⁺. This technique is ideal for accurate mass measurements and for serving as a precursor for tandem mass spectrometry (MS/MS) experiments.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another atmospheric pressure ionization technique that is suitable for moderately polar compounds. It can be a robust alternative to ESI, particularly when analyzing samples in less polar solvents.
-
Electron Ionization (EI): EI is a classic, high-energy ionization technique that induces extensive fragmentation. While this can sometimes lead to the absence of a molecular ion peak, the resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure.[3] For unambiguous identification and structural elucidation, EI is an invaluable tool.
This guide will focus on the interpretation of spectra obtained via Electron Ionization (EI) due to the rich structural information provided by its characteristic fragmentation patterns.
Experimental Workflow: From Sample to Spectrum
A systematic approach is essential for reproducible and reliable results. The following workflow outlines the key steps in the mass spectrometric analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate.
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Analysis
The Molecular Ion Peak
Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙), which will have a mass-to-charge ratio (m/z) of 219. The aromatic ring provides considerable stability, so a discernible molecular ion peak is expected.
Key Fragmentation Pathways
The fragmentation of the molecular ion is driven by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. For Methyl 5-amino-2-(trifluoromethyl)benzoate, several key fragmentation pathways are anticipated:
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (mass = 31 u). This would result in a prominent acylium ion at m/z 188 . This ion is resonance-stabilized, which contributes to its abundance.
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group is susceptible to cleavage. The loss of a trifluoromethyl radical (mass = 69 u) would generate a fragment ion at m/z 150 .
-
Fragmentation of the Ester Group:
-
Loss of Formaldehyde (CH₂O): Following the initial loss of a hydrogen atom, a rearrangement can lead to the elimination of formaldehyde (mass = 30 u), resulting in a fragment at m/z 188 .
-
Loss of Carbon Monoxide (CO): The acylium ion at m/z 188 can further fragment by losing a molecule of carbon monoxide (mass = 28 u) to produce an ion at m/z 160 .
-
-
Cleavage of the Aromatic Ring: While less common for stable aromatic systems, high-energy ionization can induce ring fragmentation, leading to smaller fragment ions.
Proposed Fragmentation Scheme
The interplay of these fragmentation pathways can be visualized as follows:
Summary of Predicted Key Ions
| m/z | Proposed Fragment | Neutral Loss |
| 219 | [C₉H₈F₃NO₂]⁺˙ (Molecular Ion) | - |
| 188 | [C₈H₅F₃NO]⁺ | •OCH₃ |
| 160 | [C₇H₅F₃N]⁺ | •OCH₃, CO |
| 150 | [C₈H₅NO₂]⁺ | •CF₃ |
Step-by-Step Experimental Protocol for GC-MS Analysis
This protocol provides a robust starting point for the analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of Methyl 5-amino-2-(trifluoromethyl)benzoate. b. Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution. c. Perform a serial dilution to obtain a final concentration of 10 µg/mL.
2. GC-MS Instrument Parameters:
- Gas Chromatograph:
- Injector: Split/splitless, operated in splitless mode at 250 °C.
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-300.
3. Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample into the GC-MS system. b. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to Methyl 5-amino-2-(trifluoromethyl)benzoate. c. Integrate the peaks and identify the m/z values of the molecular ion and major fragment ions. d. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.
Data Interpretation: A Logical Approach
The interpretation of the resulting mass spectrum should be a systematic process to ensure accurate structural elucidation.
Conclusion: Empowering Research through Analytical Excellence
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate. By understanding the principles of ionization, predicting fragmentation pathways, and employing a robust analytical protocol, researchers can confidently characterize this important synthetic intermediate. The insights gained from mass spectrometry are crucial for ensuring the quality and integrity of molecules that may ultimately become life-saving therapeutics. As a Senior Application Scientist, I encourage the integration of these principles into your analytical workflows to drive innovation and excellence in drug discovery and development.
References
-
ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Retrieved from [Link]
-
ACS Publications. (1970). Mass Spectra of Aromatic Esters. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2007). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
PubMed. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
-
ACS Publications. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]
-
MassBank. (n.d.). Welcome to MassBank. Retrieved from [Link]
-
RSC Publishing. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Retrieved from [Link]
-
YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
ResearchGate. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Retrieved from [Link]
-
PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP003139. Retrieved from [Link]
-
ResearchGate. (2012). Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2021). EI fragmentation mechanism for the formation of m/z 137 in Compound (i). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP005222. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. Retrieved from [Link]
-
ScienceDirect. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
Sources
- 1. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]
- 5. Benzoic acid, 2-amino-5-chloro-, methyl ester [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. massbank.eu [massbank.eu]
- 8. massbank.eu [massbank.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. youtube.com [youtube.com]
Technical Guide: IR Spectroscopy of Methyl 5-amino-2-(trifluoromethyl)benzoate
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of Methyl 5-amino-2-(trifluoromethyl)benzoate , a critical scaffold in the synthesis of CNS-active pharmaceutical ingredients.
Introduction & Significance
Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS: 575474-23-6 ) is a high-value intermediate used primarily in the development of kinase inhibitors and antipsychotic therapeutics. Its structure combines three distinct functionalities—an electron-rich primary amine, an electron-withdrawing ester, and a lipophilic, strongly withdrawing trifluoromethyl group—arranged on a benzene core.
This unique "push-pull" electronic configuration creates a distinct vibrational signature. Accurate IR characterization is essential for verifying the integrity of the trifluoromethyl group (often labile under harsh conditions) and ensuring the amine remains free for subsequent nucleophilic coupling reactions.
Chemical Structure Overview
-
Core : Benzene ring (1,2,5-trisubstituted).
-
Position 1 : Methyl Ester (-COOCH₃).[1]
-
Position 2 : Trifluoromethyl (-CF₃) [Ortho to ester].
-
Position 5 : Primary Amine (-NH₂) [Meta to ester, Para to CF₃].
Theoretical Vibrational Analysis
Before acquisition, a theoretical prediction of the spectrum establishes the "Target Profile." This molecule exhibits
Electronic & Steric Influences
-
Ortho-Effect (Steric) : The bulky -CF₃ group at Position 2 exerts steric pressure on the adjacent methyl ester at Position 1. This likely forces the carbonyl group out of coplanarity with the aromatic ring, reducing conjugation.
-
Consequence: The C=O stretching frequency will shift to a higher wavenumber (closer to aliphatic esters, ~1735 cm⁻¹) compared to typical conjugated benzoates (~1720 cm⁻¹).
-
-
Electronic Push-Pull : The para-relationship between the electron-donating amine (-NH₂) and the electron-withdrawing -CF₃ group creates a strong dipole moment across the ring.
-
Consequence: Enhanced intensity of aromatic ring skeletal vibrations (approx. 1600 cm⁻¹ and 1500 cm⁻¹).[2]
-
Experimental Methodology
To ensure high-fidelity spectral data, the following protocol is recommended.
Sample Preparation
The compound is typically a solid. Two methods are validated:
-
Method A: Diamond ATR (Recommended for QC)
-
Pros : Minimal prep, no moisture artifacts, easy recovery.
-
Protocol : Place ~5 mg of sample on the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.
-
-
Method B: KBr Pellet (Recommended for Structural Elucidation)
-
Pros : Higher resolution, no peak truncation in the fingerprint region.
-
Protocol : Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind to a fine powder. Press at 10 tons for 2 minutes to form a transparent disc.
-
Instrument Parameters
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers functional groups and fingerprint region. |
| Resolution | 4 cm⁻¹ | Standard for solid-state samples; resolves sharp aromatic bands. |
| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio. |
| Apodization | Blackman-Harris | Minimizes side-lobes for sharp peaks. |
| Background | Air (ATR) or Pure KBr | Must be acquired immediately prior to sample. |
Spectral Interpretation & Band Assignment
The spectrum is dominated by the competition between the polar ester/amine groups and the intense C-F stretches.
Zone 1: High Frequency (4000 – 2500 cm⁻¹)
This region confirms the presence of the amine and the methyl ester.
| Frequency (cm⁻¹) | Assignment | Description |
| 3450 – 3420 | ν(N-H) asym | Primary amine doublet (sharp). Higher energy mode. |
| 3350 – 3320 | ν(N-H) sym | Primary amine doublet. Lower energy mode. |
| 3100 – 3000 | ν(C-H) arom | Weak, sharp bands characteristic of unsaturated C-H. |
| 2960 – 2940 | ν(C-H) aliph | Methyl group of the ester. Usually weak/shoulders. |
Zone 2: The Double Bond Region (1800 – 1500 cm⁻¹)
Critical for assessing the oxidation state and ring substitution.
| Frequency (cm⁻¹) | Assignment | Description |
| 1740 – 1725 | ν(C=O) Ester | Diagnostic .[2] Shifted higher than typical benzoates due to ortho-CF₃ steric twist reducing conjugation. |
| 1630 – 1615 | δ(N-H) Scissoring | "Amine II" band. Medium intensity. Confirms primary amine. |
| 1600 & 1580 | ν(C=C) Ring | Aromatic skeletal vibrations. Enhanced intensity due to amine/CF₃ dipole. |
Zone 3: The Fingerprint Region (1400 – 1000 cm⁻¹)
Warning : This region is complex due to the Trifluoromethyl group.
| Frequency (cm⁻¹) | Assignment | Description |
| 1350 – 1100 | ν(C-F) | Dominant Feature . Very strong, broad, multi-component band cluster. Obscures other peaks in this region. |
| 1280 – 1250 | ν(C-O) Ester | Strong stretch (C-O-C). Often appears as a shoulder on the massive C-F envelope. |
| 1320 | ν(C-N) Arom | Stretch between the ring carbon and the amine nitrogen. |
Zone 4: Low Frequency (1000 – 600 cm⁻¹)
Used to verify the substitution pattern (1,2,5-trisubstituted).
| Frequency (cm⁻¹) | Assignment | Description |
| ~880 | γ(C-H) Isolated | Out-of-plane bend for the isolated proton at Position 6. |
| ~820 | γ(C-H) Adjacent | Out-of-plane bend for the two adjacent protons at Positions 3 and 4. |
Visualization of Analytical Workflow
The following diagram illustrates the logical flow for validating the identity of Methyl 5-amino-2-(trifluoromethyl)benzoate using IR spectroscopy.
Caption: Logical decision tree for the structural validation of Methyl 5-amino-2-(trifluoromethyl)benzoate via IR spectroscopy.
Troubleshooting & Common Artifacts
-
Missing Amine Doublet :
-
Cause: Sample may be protonated (ammonium salt form) if isolated from acidic media.
-
Observation: Broad band ~3000-2800 cm⁻¹ instead of sharp doublet at 3400/3300 cm⁻¹.
-
Fix: Neutralize sample with NaHCO₃ wash and re-extract.
-
-
Broadening of Carbonyl Peak :
-
Cause: Hydrogen bonding or hydrolysis to the carboxylic acid.
-
Observation: Peak shifts to ~1680-1700 cm⁻¹ and broadens.
-
Fix: Dry the sample thoroughly; check for acid impurity (broad O-H stretch 3300-2500 cm⁻¹).
-
-
C-F Region Saturation :
-
Cause: Sample too thick (KBr) or too much pressure (ATR).
-
Observation: "Flat-topped" peaks in 1350-1100 cm⁻¹ region.
-
Fix: Dilute KBr pellet (1 mg sample) or use less sample on ATR.
-
References
-
NIST Mass Spectrometry Data Center . "Infrared Spectra of Benzoate Derivatives." NIST Chemistry WebBook, SRD 69. [Link]
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-F and Ortho-substituted ester shifts).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
Sources
Introduction: The Dual Nature of Trifluoromethyl Aniline Derivatives
An In-depth Technical Guide for the Safe Handling of Trifluoromethyl Aniline Derivatives
Trifluoromethyl aniline derivatives are cornerstones in modern drug discovery and agrochemical development. The incorporation of the trifluoromethyl (-CF3) group into the aniline scaffold imparts a range of desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered bioavailability.[1][2] These characteristics make them invaluable precursors for synthesizing targeted therapeutics, including anti-cancer agents, and potent herbicides and pesticides.[2]
However, the same chemical properties that make these compounds efficacious also introduce significant health and environmental hazards. As a class, trifluoromethyl anilines are recognized for their potential toxicity, including acute effects from inhalation, ingestion, or skin absorption, as well as the risk of cumulative effects and organ damage through repeated exposure.[3][4][5] Their structural similarity to other aromatic amines warrants a cautious and informed approach to handling.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for handling trifluoromethyl aniline derivatives safely. It moves beyond a simple recitation of rules to explain the causality behind recommended precautions, empowering laboratory personnel to build a culture of safety grounded in scientific understanding.
Hazard Identification and Risk Assessment
A thorough understanding of the toxicological profile is the foundation of safe handling. While specific derivatives will have unique Safety Data Sheets (SDS), the class shares common hazards.
Toxicological Profile
Trifluoromethyl aniline derivatives can exert toxicity through multiple routes of exposure.[8]
-
Acute Toxicity: These compounds are frequently classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[4][9][10] Inhalation can be particularly dangerous, with some derivatives being classified as fatal if inhaled (Category 1 Acute Inhalation Toxicity).[4] Symptoms of acute exposure may include headache, dizziness, weakness, nausea, and cyanosis (a bluish discoloration of the skin due to poor oxygen circulation).[8][11][12]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[3][9][13][14] The ability of aromatic amines to be absorbed through the skin presents a significant risk of systemic toxicity.[7][11]
-
Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs, with the blood, hematopoietic system, liver, and kidneys being potential targets.[4][8][15] Some aniline derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[13]
-
Environmental Hazards: Many trifluoromethyl aniline derivatives are classified as toxic or very toxic to aquatic life, with long-lasting effects.[3][15][16] Therefore, preventing their release into the environment is a critical responsibility.[16][17]
Physicochemical Hazards
-
Combustibility: Many derivatives are combustible liquids with relatively high flash points.[3][4] They must be kept away from open flames, hot surfaces, and other sources of ignition.[17][18]
-
Incompatibilities: These compounds are generally incompatible with strong oxidizing agents, strong acids, strong bases, and acid halides.[3][9][12][18] Contact with these substances can lead to vigorous or exothermic reactions.
The following table summarizes the common hazards associated with this class of compounds.
| Hazard Category | Description | Common GHS Hazard Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can cause immediate harm, potentially fatal, if swallowed, inhaled, or absorbed through the skin. | H301: Toxic if swallowed.[10] H311: Toxic in contact with skin. H331: Toxic if inhaled.[10] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | Can cause serious, potentially irreversible, eye damage upon contact. | H318: Causes serious eye damage.[10] H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Repeated) | May cause damage to specific organs through prolonged or repeated exposure. | H372: Causes damage to organs through prolonged or repeated exposure.[4][10] |
| Aquatic Hazard (Acute & Chronic) | Poses a significant threat to aquatic ecosystems. | H400: Very toxic to aquatic life.[10] H410: Very toxic to aquatic life with long lasting effects.[10] |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
The most effective approach to mitigating risk involves implementing controls at multiple levels, prioritizing the most reliable methods. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Engineering Controls: The First Line of Physical Defense
Engineering controls are designed to physically isolate the operator from the chemical hazard.
-
Chemical Fume Hood: All handling of trifluoromethyl aniline derivatives, especially volatile liquids or fine powders, must be conducted in a properly functioning chemical fume hood. This is the primary method to keep airborne concentrations low and prevent inhalation exposure.[3][9]
-
Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure provides localized exhaust to capture any dusts that may become airborne.
-
Safety Equipment: Facilities must be equipped with easily accessible eyewash stations and safety showers.[9][17] Their locations should be clearly marked and personnel trained on their use.
Administrative Controls: Modifying Work Practices
These are policies and procedures that minimize exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving these derivatives. SOPs should cover storage, handling, waste disposal, and emergency procedures.
-
Training: All personnel must receive documented training on the specific hazards of trifluoromethyl anilines, the contents of the SDS, the proper use of engineering controls and PPE, and emergency response protocols.[5]
-
Restricted Access: Designate specific areas within the laboratory for working with highly toxic compounds and restrict access to authorized personnel only.
-
Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Always wash hands thoroughly with soap and water after handling these chemicals and before leaving the work area.[14]
Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is not a substitute for robust engineering and administrative controls. The correct selection and use of PPE are critical for preventing direct contact.[19][20][21]
| Body Part | Recommended PPE | Specifications and Rationale |
| Respiratory | Air-Purifying Respirator | A NIOSH-approved respirator is required if engineering controls are insufficient or during a spill response.[9][17] Use cartridges appropriate for organic vapors and ammonia/amines (e.g., Type K, green-colored).[4][17] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile or neoprene gloves provide adequate protection for incidental contact.[21][22] Always check manufacturer's chemical resistance guides. Never wear compromised gloves. Remove and replace gloves immediately upon contamination.[23] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[21][22] When there is a significant risk of splash or reaction, a face shield must be worn over the goggles.[22] |
| Body | Laboratory Coat & Appropriate Clothing | A flame-resistant (e.g., Nomex) or 100% cotton lab coat should be worn and fully buttoned.[22] Long pants and closed-toe, closed-heel shoes are required.[22][23] Avoid synthetic fabrics that can melt. |
Standard Operating Protocols
Adherence to validated protocols is essential for reproducible science and personal safety.
Protocol 1: Standard Laboratory Handling Procedure
-
Pre-Handling Review:
-
Read and fully understand the Safety Data Sheet (SDS) for the specific trifluoromethyl aniline derivative.
-
Confirm that the chemical fume hood is operational (check airflow monitor).
-
Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
-
Donning PPE:
-
Don required PPE in the correct order: lab coat, then respirator (if needed), then goggles/face shield, then gloves.
-
-
Chemical Handling:
-
Post-Handling:
-
Decontaminate any surfaces that may have been exposed.
-
Dispose of all contaminated disposable materials (gloves, wipes, pipette tips) in a designated hazardous waste container.[16]
-
-
Doffing PPE:
-
Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by goggles/face shield, lab coat, and respirator (if used).
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness and Response
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][17] Seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting.[4] Wash out the mouth with water. Seek immediate medical attention.[4][9]
Spill Response
Caption: A workflow for responding to a chemical spill of trifluoromethyl aniline.
Protocol 2: Minor Spill Cleanup Procedure
-
Alert & Assess: Alert nearby personnel. If the spill is large, highly volatile, or you are unsure how to proceed, evacuate and call for emergency response. A minor spill is typically a few hundred milliliters or less that has not spread significantly.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layered chemical-resistant gloves. A respirator is strongly recommended.
-
Containment: Prevent the spill from spreading or entering drains by surrounding it with an inert absorbent material like sand, earth, or commercial spill socks.[16][25]
-
Absorption: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a chemical absorbent pad).[16][17][26] Avoid creating dust.
-
Collection: Once fully absorbed, carefully sweep or scoop the material using spark-proof tools into a designated, labeled hazardous waste container.[16]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Storage and Waste Disposal
Proper storage and disposal are critical for long-term safety and environmental compliance.
-
Storage: Store trifluoromethyl aniline derivatives in a cool, dry, well-ventilated area designated for toxic chemicals.[3][9] Keep containers tightly closed and store them away from incompatible materials such as strong oxidizing agents and acids.[3][16][18] The storage area should be secured.[16]
-
Waste Disposal: Under no circumstances should these chemicals be disposed of down the drain or mixed with general waste.[16] All waste containing trifluoromethyl aniline derivatives must be treated as hazardous waste.[16] Collect waste in compatible, properly labeled, and tightly sealed containers.[16] Disposal must be handled through a licensed chemical waste management company, which will typically use high-temperature incineration.[16] Always consult local, state, and federal regulations to ensure full compliance.[9]
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A Technical Guide to Sourcing Methyl 5-amino-2-(trifluoromethyl)benzoate for Advanced Research and Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing of Methyl 5-amino-2-(trifluoromethyl)benzoate
This guide provides a comprehensive overview of Methyl 5-amino-2-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry. It details critical considerations for sourcing this compound, including supplier evaluation, quality control, and safe handling protocols, to ensure the integrity and success of research and development projects.
Introduction: The Strategic Importance of Methyl 5-amino-2-(trifluoromethyl)benzoate
Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS No. 575474-23-6) is a substituted anthranilate derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) is particularly noteworthy. This moiety is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity, making it a valuable component in the design of novel therapeutic agents and bioactive molecules.[1][2] The strategic placement of the amino and trifluoromethyl groups on the benzoate scaffold provides a versatile platform for a variety of chemical transformations, rendering it an essential intermediate in the synthesis of complex target molecules.[1]
Commercial Supplier Landscape: A Comparative Analysis
A critical step in any research endeavor is the reliable sourcing of starting materials. The quality and purity of Methyl 5-amino-2-(trifluoromethyl)benzoate can directly impact experimental outcomes, reproducibility, and the overall timeline of a project. Several reputable chemical suppliers offer this compound, each with varying specifications and levels of documentation.
| Supplier | Product Name | CAS No. | Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals | Methyl 2-amino-5-(trifluoromethyl)benzoate | 117324-58-0 | 98% | 1 g | Note: Isomer. Originally part of the Alfa Aesar portfolio.[3][4] |
| Sigma-Aldrich | Methyl 5-amino-2-(trifluoromethyl)benzoate | 575474-23-6 | Not Specified | Varies | Sold "as-is" for early discovery research; buyer assumes responsibility for purity confirmation. |
| BLDpharm (via Lead Sciences) | Methyl 5-amino-2-(trifluoromethyl)benzoate | 575474-23-6 | 95% | 100 mg, 250 mg, 1 g | Provides basic product information and pricing.[5] |
| Alchem Pharmtech | Methyl 3-aMino-5-(trifluoroMethyl)benzoate | 22235-25-2 | 95% | 1 g, 5 g, 25 g, 100 g | Note: Isomer.[6] |
| Career Henan Chemical Co. | 3-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID METHYL ESTER | 22235-25-2 | 99% | Min. Order 1 g | Note: Isomer.[7] |
Note on Isomers: It is crucial for researchers to verify the correct CAS number and isomeric structure required for their specific synthetic route. The table includes isomers to highlight the importance of careful selection. This guide focuses on CAS 575474-23-6.
Quality Control and Analytical Verification: Ensuring Experimental Integrity
Given the variability in supplier specifications, independent analytical verification is paramount. While some suppliers provide a Certificate of Analysis (CoA), others, like Sigma-Aldrich for this particular compound, explicitly state that they do not collect analytical data and the buyer is responsible for confirming identity and purity.
Recommended Analytical Workflow
A robust quality control workflow for incoming Methyl 5-amino-2-(trifluoromethyl)benzoate should include the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of organic compounds.[8] A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of Methyl 5-amino-2-(trifluoromethyl)benzoate.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the presence of key functional groups, such as the amino, ester, and trifluoromethyl groups.[9]
Caption: Quality Control Workflow for Incoming Material.
Safe Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the stability of Methyl 5-amino-2-(trifluoromethyl)benzoate and ensuring laboratory safety.
4.1 Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood.[10][11] Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.[12]
4.2 Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][11] Some suppliers recommend storage in an inert atmosphere and in a dark place to prevent degradation.[5]
4.3 Hazard Identification: According to available Safety Data Sheets (SDS), related compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[3][10][11][13] Always consult the supplier-specific SDS for the most accurate and up-to-date safety information before handling the compound.
Applications in Drug Discovery and Development
Methyl 5-amino-2-(trifluoromethyl)benzoate is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the amino group and the ester moiety.
Caption: Synthetic pathways utilizing the subject compound.
The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as a handle for further modifications. These transformations are fundamental in the construction of complex molecular architectures found in many modern pharmaceuticals.[14]
Conclusion
The successful integration of Methyl 5-amino-2-(trifluoromethyl)benzoate into a research and development program hinges on a thorough understanding of the commercial supplier landscape, a commitment to rigorous quality control, and adherence to safe handling practices. By carefully selecting suppliers, independently verifying the quality of the material, and leveraging its synthetic versatility, researchers can confidently advance their discovery and development efforts.
References
-
Methyl 5-amino-2-(trifluoromethyl)benzoate - Lead Sciences. Lead Sciences. [Link]
-
(PDF) Methyl 2-amino-5-chlorobenzoate - ResearchGate. ResearchGate. [Link]
-
Methyl 3-amino-5-(trifluoromethyl)benzoate - MySkinRecipes. MySkinRecipes. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]
-
The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(PDF) Methyl 2-amino-5-bromobenzoate - ResearchGate. ResearchGate. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - MDPI. MDPI. [Link]
-
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]
Sources
- 1. Methyl 3-amino-5-(trifluoromethyl)benzoate [myskinrecipes.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-5-(trifluoromethyl)benzoate, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Methyl 2-amino-5-(trifluoromethyl)benzoate, 98% 1 g | Request for Quote [thermofisher.com]
- 5. Methyl 5-amino-2-(trifluoromethyl)benzoate - Lead Sciences [lead-sciences.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. 3-AMINO-5-TRIFLUOROMETHYL-BENZOIC ACID METHYL ESTER | China | Manufacturer | career henan chemical co [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
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- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of derivatives from Methyl 5-amino-2-(trifluoromethyl)benzoate
Application Note: Strategic Derivatization of Methyl 5-amino-2-(trifluoromethyl)benzoate
Introduction & Chemical Profile
Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS: 575474-23-6 / 117324-58-0) is a high-value pharmacophore scaffold used extensively in the development of kinase inhibitors, PROTAC linkers, and agrochemicals. Its structural utility lies in the trifluoromethyl (-CF₃) group, which serves as a bioisostere for chlorine or methyl groups while significantly enhancing metabolic stability and lipophilicity.
However, this molecule presents a unique "Push-Pull" electronic challenge that often leads to failed syntheses if standard protocols are applied without modification.
Structural Analysis & Reactivity Matrix
-
Position 1 (Methyl Ester): Sterically hindered by the ortho-CF₃ group. Standard saponification (LiOH, RT) is often too slow.
-
Position 2 (Trifluoromethyl): Strong Electron Withdrawing Group (EWG). It deactivates the aromatic ring and imposes significant steric bulk on the adjacent ester.
-
Position 5 (Amine): The nucleophilic handle.[1] However, it is located para to the strong -CF₃ EWG. This electronic withdrawal significantly reduces the nucleophilicity of the nitrogen lone pair, making it an "electron-deficient aniline."
Strategic Implication: Reactions involving the amine require activated electrophiles (e.g., acid chlorides rather than weak esters), and reactions involving the ester require forcing conditions to overcome steric blocking.
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways available from this scaffold, highlighting the specific challenges associated with each site.
Figure 1: Divergent synthetic pathways. Note the specific electronic and steric constraints indicated on the transition arrows.
Detailed Experimental Protocols
Protocol A: Robust Amide Coupling (Overcoming Low Nucleophilicity)
Objective: To attach a linker or warhead to the C5-amine. Challenge: The para-CF₃ group pulls electron density from the amine, rendering it sluggish toward standard EDC/NHS coupling.
Reagents:
-
Substrate: Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 eq)
-
Carboxylic Acid Partner (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or Propylphosphonic anhydride (T3P) (1.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dry flask under N₂, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA. Stir for 5 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Amine Addition: Add Methyl 5-amino-2-(trifluoromethyl)benzoate in one portion.
-
Reaction:
-
Standard: Stir at RT for 12–16 hours.
-
Optimization: If conversion is <50% after 4 hours (check LCMS), heat to 50°C. The electron-deficient aniline often requires thermal energy to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.
Data Summary: Coupling Agent Efficiency
| Reagent | Conversion (RT, 12h) | Conversion (50°C, 4h) | Notes |
|---|---|---|---|
| EDC/HOBt | 35% | 55% | Often insufficient for this substrate. |
| HATU | 85% | >98% | Recommended standard. |
| Acid Chloride | >95% | N/A | Highly effective but limited functional group tolerance. |
Protocol B: Sterically Hindered Ester Hydrolysis
Objective: To convert the methyl ester to the free benzoic acid. Challenge: The ortho-CF₃ group blocks the trajectory of the hydroxide ion. Standard LiOH/THF/Water protocols often result in stalled reactions.
Reagents:
-
Substrate: Methyl 5-amino-2-(trifluoromethyl)benzoate[2][3][4][][6][7]
-
Base: NaOH (5.0 eq) or LiOH.H₂O (5.0 eq)
-
Solvent System: Methanol / Water (4:1 ratio) or Dioxane / Water (for solubility).
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in Methanol (or Dioxane).
-
Base Addition: Add aqueous NaOH solution.
-
Thermal Activation (Critical): Do not run at RT. Heat the reaction to Reflux (65–80°C) .
-
Why? The kinetic barrier created by the bulky CF₃ group requires higher energy for the tetrahedral intermediate to form.
-
-
Monitoring: Monitor by LCMS. Expect reaction times of 4–6 hours at reflux.
-
Workup (Zwitterion Care):
-
Cool to 0°C.
-
Carefully acidify with 1N HCl to pH ~4–5.
-
Note: Since the molecule contains an amine, acidifying to pH 1 may form the water-soluble hydrochloride salt, making extraction difficult. Aim for the isoelectric point (approx pH 4-6) to precipitate the free amino-acid, or extract at pH 4 with EtOAc.
-
Protocol C: Sandmeyer Iodination (Accessing Cross-Coupling Partners)
Objective: Convert the C5-amine to an Iodide for subsequent Suzuki or Sonogashira coupling.
Reagents:
-
Substrate: Methyl 5-amino-2-(trifluoromethyl)benzoate[2][3][4][][6][7]
-
NaNO₂ (1.2 eq)
-
KI (2.5 eq)
-
Acid: H₂SO₄ (20% aq) or p-TsOH in MeCN.
Workflow Visualization:
Figure 2: Sandmeyer Iodination workflow. Temperature control at Step 1 is critical to prevent phenol formation.
Step-by-Step Methodology:
-
Salt Formation: Suspend the amine in 20% H₂SO₄ at 0°C. The amine may be insoluble initially but will dissolve as the salt forms.
-
Diazotization: Add NaNO₂ (aq) dropwise, maintaining temperature <5°C. Stir for 20 mins. The solution should become clear/yellow.
-
Iodination: Add a solution of KI (aq) dropwise.
-
Observation: Evolution of N₂ gas (bubbling) and formation of a dark iodine color.
-
-
Completion: Allow to warm to RT and stir for 1 hour.
-
Quench: Pour into ice water containing Sodium Thiosulfate (Na₂S₂O₃) . This reduces excess iodine (purple/brown) to iodide (colorless), revealing the product precipitate.
-
Isolation: Filter the solid or extract with DCM.
References & Grounding
-
Biosynth Carbosynth. 2-Amino-5-(trifluoromethyl)benzoic acid methyl ester Technical Data. (Accessed 2023).[8][9][10]
-
Alemán, P. A., et al. "Hydrolysis and saponification of methyl benzoates."[1] Green Chemistry, 1999, 1, 65-68.[1] (Demonstrates hydrolysis conditions for sterically hindered benzoates).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Guidance on coupling electron-deficient anilines).
-
PubChem Compound Summary. "Methyl 5-amino-2-(trifluoromethyl)benzoate." National Center for Biotechnology Information.
Sources
- 1. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. METHYL 2-AMINO-5-(TRIFLUOROMETHYL)BENZOATE | CAS: 117324-58-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Methyl 5-amino-2-(trifluoromethyl)benzoate|CAS 575474-23-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. Nuevo proyecto | Virtual tour generated by Panotour [universum.unam.mx]
- 7. CAS 575474-23-6: methyl 5-amino-2-(trifluoromethyl)benzoate [cymitquimica.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Acylation of Methyl 5-amino-2-(trifluoromethyl)benzoate
Executive Summary & Strategic Context
The Substrate: Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS: 575474-23-6).[1][2][3][4]
The Challenge: This is not a standard aniline acylation. The substrate features a "push-pull" deactivation matrix. The amino group is located para to a trifluoromethyl group (
This guide details three tiered protocols designed to overcome this electronic deficit while preserving the sensitive methyl ester moiety.
Mechanistic Insight & Reaction Design
The failure mode in acylating electron-deficient anilines is typically kinetic competition : the rate of nucleophilic attack by the amine (
To tip the balance in favor of amide formation, we must:
-
Activate the Acyl Donor: Use Acid Chlorides or Mixed Anhydrides (high electrophilicity).
-
Catalyze the Nucleophile: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile.
-
Manage Thermodynamics: Use non-nucleophilic bases (DIPEA, Pyridine) to scavenge HCl without hydrolyzing the methyl ester.
Visualizing the Reactivity Landscape
Figure 1: Mechanistic pathway highlighting the critical role of DMAP in bypassing the slow direct attack of the deactivated aniline.
Experimental Protocols
Method A: The "Gold Standard" (Acid Chlorides)
Best for: Standard synthesis, robust substrates, high-yielding reactions.
Reagents:
-
Substrate (1.0 equiv)
-
Acyl Chloride (1.2 – 1.5 equiv)
-
Pyridine (3.0 equiv) or Triethylamine (2.0 equiv)
-
DMAP (0.1 equiv) – Critical for conversion
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Dissolution: In a flame-dried flask under
, dissolve Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 equiv) in anhydrous DCM ( concentration). -
Base Addition: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes. Note: The solution usually remains clear.
-
Acylation: Cool to 0°C. Add the Acyl Chloride (1.2 equiv) dropwise.
-
Why 0°C? Controls the exotherm of the acyl-pyridinium formation, preventing side reactions with the ester.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Monitoring: Check LCMS/TLC at 2 hours. If incomplete, heat to mild reflux (40°C) for 2–4 hours.
-
-
Workup:
-
Quench with sat.
. -
Extract with DCM (x3).
-
Crucial Step: Wash organic layer with 0.5 M HCl or Citric Acid.
-
Why? This removes pyridine/DMAP. Note: The product amide and unreacted starting material (very weak base) will likely remain in the organic layer.
-
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate).
Method B: Carboxylic Acid Coupling (HATU)
Best for: Complex R-groups, chiral acids, or when Acid Chlorides are unstable.
Reagents:
-
Substrate (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.2 equiv)
-
HATU (1.3 equiv) – Preferred over EDC/NHS for deactivated amines
-
DIPEA (Hunig's Base) (3.0 equiv)
-
Solvent: DMF (dry)
Protocol:
-
Activation: Dissolve R-COOH (1.2 equiv) in DMF (
). Add DIPEA (3.0 equiv) and HATU (1.3 equiv). Stir at RT for 15 minutes.-
Visual Check: Solution often turns yellow/orange.
-
-
Coupling: Add Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 equiv).
-
Heat: Stir at 50°C – 60°C for 12–24 hours.
-
Reasoning: Room temperature coupling is often insufficient for this deactivated aniline using HATU. Thermal energy is required to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF). Dry over
.
Method C: The "Sledgehammer" (Thermal/Neat)
Best for: Extremely unreactive partners or sterically hindered acyl chlorides.
Protocol:
-
Suspend Substrate (1.0 equiv) in Toluene (
). -
Add Acyl Chloride (2.0 equiv).
-
No Base (or catalytic pyridine).
-
Reflux (110°C) for 16 hours.
-
Mechanism: Thermal elimination of HCl drives the reaction. The high temperature overcomes the nucleophilic deficit.
-
Risk:[5] HCl gas is generated. Ensure venting. Check stability of the methyl ester (usually stable to anhydrous HCl/Toluene).
-
Data Summary & Troubleshooting
| Parameter | Method A (Acyl Cl/Py) | Method B (HATU) | Method C (Thermal) |
| Conversion | High (>90%) | Moderate-High (70-90%) | High (>95%) |
| Reaction Time | 2 - 6 Hours | 12 - 24 Hours | 16 - 24 Hours |
| Ester Stability | Excellent | Good | Good (Anhydrous only) |
| Purification | Easy (Acid wash removes base) | Harder (DMF removal) | Easy (Evaporation) |
| Use Case | Standard R-groups | Complex/Chiral Acids | Hindered/Stubborn cases |
Troubleshooting Guide:
-
Problem: Starting material remains (LCMS shows M+H 220).
-
Fix: Add more DMAP (up to 0.5 equiv) and heat to reflux. The "catalyst" is getting trapped or the activation energy is too high.
-
-
Problem: Ester hydrolysis observed (M-14 byproduct).
-
Fix: Ensure reagents are strictly anhydrous. Switch from Hydroxide bases (if used) to hindered organic bases (DIPEA). Avoid aqueous workups until the reaction is quenched.
-
Decision Logic for Method Selection
Figure 2: Decision tree for selecting the optimal acylation protocol based on substrate availability and stability.
References
-
Compound Data: National Center for Biotechnology Information. (2023).[6][7] PubChem Compound Summary for CID 11238656, Methyl 5-amino-2-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Deactivated Anilines: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8][9] Tetrahedron, 61(46), 10827-10852. [Link]
-
HATU Protocol: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[10] Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
-
DMAP Catalysis: Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition, 8(12), 981. [Link]
Sources
- 1. CAS 575474-23-6: methyl 5-amino-2-(trifluoromethyl)benzoate [cymitquimica.com]
- 2. Methyl 5-amino-2-(trifluoromethyl)benzoate (1 x 250 mg) | Alchimica [shop.alchimica.cz]
- 3. test.jkchemical.com [test.jkchemical.com]
- 4. cacheby.com [cacheby.com]
- 5. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. test.jkchemical.com [test.jkchemical.com]
- 7. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Methyl 5-amino-2-(trifluoromethyl)benzoate in Medicinal Chemistry
Executive Summary
Methyl 5-amino-2-(trifluoromethyl)benzoate is a high-value pharmacophore building block used extensively in the synthesis of Type II Kinase Inhibitors and GPCR ligands . Its structural uniqueness lies in the orthogonal reactivity of its two functional handles: a nucleophilic aniline at position 5 and an electrophilic ester at position 1, both modulated by the strong electron-withdrawing and sterically demanding trifluoromethyl group at position 2.
This guide provides a comprehensive technical analysis of this compound, addressing the specific challenges of its reactivity—namely, the electronic deactivation of the aniline and the steric hindrance of the ester. We present optimized protocols for urea formation, amide coupling, and hydrolysis, designed to overcome these barriers and maximize yield in drug discovery campaigns.
Chemical Identity & Structural Analysis[1][2][3][4]
Identification
-
IUPAC Name: Methyl 5-amino-2-(trifluoromethyl)benzoate[1]
-
Molecular Formula: C9H8F3NO2
-
Molecular Weight: 219.16 g/mol
-
Key Structural Features:
-
Position 1: Methyl Ester (Electrophile, Masked Acid).
-
Position 2: Trifluoromethyl Group (Lipophilic, Metabolic Blocker, Steric Bulk).
-
Position 5: Primary Amine (Nucleophile).
-
Critical Isomer Distinction
WARNING: Do not confuse with the commercially available isomer Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS 117324-58-0).
-
Target Compound (CAS 575474-23-6): Amine is meta to the ester; CF3 is ortho to the ester. Used for "Right-Hand Side" (RHS) modification in kinase inhibitors.
-
Isomer (CAS 117324-58-0): Amine is ortho to the ester (anthranilate). Precursor to quinazolinones.[3]
Reactivity Profile (Graphviz Visualization)
The following diagram illustrates the competing electronic and steric effects that dictate the chemistry of this scaffold.
Figure 1: Reactivity landscape of Methyl 5-amino-2-(trifluoromethyl)benzoate. The 2-CF3 group significantly influences both the nucleophilicity of the 5-amine and the accessibility of the 1-ester.
Applications in Medicinal Chemistry
Kinase Inhibitor Synthesis (Urea Linkages)
The 5-amino-2-(trifluoromethyl)phenyl moiety is a classic bioisostere found in diaryl urea kinase inhibitors (e.g., analogues of Sorafenib or Regorafenib). The CF3 group enhances lipophilicity (LogP) and metabolic stability by blocking oxidation at the benzylic position, while the urea linkage forms critical hydrogen bonds with the kinase "Glu-in/C-helix out" pocket.
Fragment-Based Drug Design (FBDD)
The ester functionality allows this molecule to serve as a "growable" fragment.
-
Step 1: The amine is coupled to a core scaffold (e.g., pyrimidine, quinoline).
-
Step 2: The ester is hydrolyzed and coupled to solubilizing groups (e.g., piperazines, morpholines) to tune pharmacokinetic (PK) properties.
Experimental Protocols
Protocol A: Synthesis of Diaryl Ureas (Kinase Motif)
Objective: Coupling the deactivated 5-amino group with an aryl isocyanate to form a urea linkage. Challenge: The electron-withdrawing CF3 group reduces the nucleophilicity of the aniline, often requiring elevated temperatures or base catalysis.
Materials:
-
Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 eq)
-
Aryl Isocyanate (1.1 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Base: Triethylamine (TEA) or Pyridine (0.1 - 1.0 eq)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of Methyl 5-amino-2-(trifluoromethyl)benzoate in 5 mL of anhydrous THF under nitrogen atmosphere.
-
Addition: Add 0.1 mmol of TEA (catalytic).
-
Reaction: Add 1.1 mmol of the aryl isocyanate dropwise at room temperature.
-
Note: If no precipitate forms after 1 hour, heat the reaction to 60°C. The CF3 group deactivates the amine, making it sluggish compared to simple anilines.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The product (urea) is typically much less polar than the starting aniline.
-
Workup: Concentrate the solvent. Triturate the residue with diethyl ether or cold DCM to precipitate the urea product. Filter and dry.[4]
Validation Criteria:
-
LC-MS: Appearance of [M+H]+ corresponding to Urea MW.
-
1H NMR: Characteristic downfield singlet for Urea NH protons (δ 8.5–9.5 ppm).
Protocol B: Hydrolysis of the Sterically Hindered Ester
Objective: Converting the methyl ester to the carboxylic acid. Challenge: The ortho-CF3 group creates significant steric bulk, shielding the ester carbonyl from nucleophilic attack. Standard LiOH/THF/Water protocols at room temperature often fail or proceed very slowly.
Materials:
-
Lithium Hydroxide (LiOH·H2O) (5.0 eq)
-
Solvent: THF/Water/Methanol (4:1:1 ratio)
Procedure:
-
Preparation: Dissolve the ester (1.0 mmol) in the mixed solvent system (10 mL).
-
Reagent Addition: Add LiOH·H2O (5.0 mmol).
-
Thermal Activation:
-
Method A (Standard): Reflux at 70°C for 12–24 hours.
-
Method B (Microwave - Recommended): Heat in a microwave reactor at 100°C for 30–60 minutes.
-
-
Workup:
Troubleshooting:
-
If starting material remains, switch to KOH in Ethanol/Water and reflux at 85°C. The smaller hydroxide ion and higher temperature often overcome the steric barrier.
Protocol C: Reverse Amide Coupling
Objective: Coupling the 5-amino group with a carboxylic acid (R-COOH). Challenge: Low nucleophilicity of the aniline requires highly active coupling agents.
Recommended Coupling System:
-
Reagent: T3P (Propylphosphonic anhydride) or HATU.
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvent: DMF or EtOAc.
Procedure:
-
Dissolve Carboxylic Acid (1.0 eq) and DIPEA (3.0 eq) in DMF.
-
Add HATU (1.2 eq) and stir for 5 minutes to activate the acid.
-
Add Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 eq).
-
Stir at Room Temperature for 16 hours. If conversion is <50%, heat to 50°C.
Synthetic Workflow Diagram
The following diagram outlines the typical workflow for incorporating this building block into a drug candidate.
Figure 2: Strategic workflow for converting the building block into a bioactive molecule. Note the sequence: Functionalize the amine first, then hydrolyze the hindered ester.
Data Summary Table
| Property | Value / Description | Significance |
| Nucleophilicity | Low (Deactivated) | Requires strong electrophiles or catalysis for coupling. |
| Steric Hindrance | High (at Ester) | Hydrolysis requires heat/microwave; ortho-CF3 blocks attack. |
| LogP Contribution | +1.2 (approx) | CF3 increases lipophilicity and membrane permeability. |
| Metabolic Stability | High | CF3 blocks CYP450 oxidation at the benzylic position. |
| H-Bonding | Donor (NH2), Acceptor (COOMe) | Versatile interaction points for protein binding pockets. |
References
-
Sigma-Aldrich. Methyl 5-amino-2-(trifluoromethyl)benzoate Product Page.Link (Accessed Oct 2023).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Context on Trifluoromethyl-aniline scaffolds in kinase inhibitors). Link
-
ChemicalBook. Methyl 5-amino-2-(trifluoromethyl)benzoate Properties and Safety.Link
Sources
- 1. 346603-63-2|Methyl 2-methyl-3-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 2. 474330-54-6_5-氨基-2-溴-4-甲基苯甲酸甲酯CAS号:474330-54-6_5-氨基-2-溴-4-甲基苯甲酸甲酯【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. RSG Enkhuizen | Nieuwe personeelskamer vlak voor de opening in 360 graden | © by VirtualTuur | Arthur van den Enk [virtualtuur.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Large-scale synthesis of Methyl 5-amino-2-(trifluoromethyl)benzoate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 5-amino-2-(trifluoromethyl)benzoate , a critical pharmacophore in the development of kinase inhibitors and agrochemicals. The synthesis is designed for multi-gram to kilogram scale-up, utilizing a two-step sequence: (1) acid-catalyzed esterification of 5-nitro-2-(trifluoromethyl)benzoic acid, followed by (2) chemoselective catalytic hydrogenation of the nitro group.
Key Process Features:
-
Scalability: Avoids hazardous chlorinating agents (e.g., bulk thionyl chloride) in favor of a sulfuric acid-catalyzed esterification.
-
Selectivity: Optimized hydrogenation conditions prevent hydrodefluorination of the sensitive trifluoromethyl (
) group. -
Safety: Integrated process controls (IPCs) for thermal hazards associated with nitro-reduction.
Strategic Synthetic Pathway
The synthesis addresses two primary challenges: the steric hindrance of the ortho-trifluoromethyl group during esterification and the risk of defluorination during reduction.
Retrosynthetic Logic: The target molecule is disconnected at the ester and amine functionalities. The precursor, 5-nitro-2-(trifluoromethyl)benzoic acid , is chosen as the starting material due to its commercial availability and stability compared to acid chloride derivatives.
-
Step 1: Fischer Esterification: We utilize methanol as both solvent and reagent, catalyzed by concentrated
. While thionyl chloride ( ) is common in small-scale medicinal chemistry, the route minimizes corrosive off-gassing ( , ) and simplifies the quench on a large scale. -
Step 2: Catalytic Hydrogenation: The reduction of the nitro group is performed using
under a hydrogen atmosphere. The critical parameter here is temperature control ( ) to prevent the hydrogenolysis of the bonds (hydrodefluorination).
Process Safety Assessment (Critical)
| Hazard Class | Risk Factor | Mitigation Strategy |
| Thermal | Nitro reduction is highly exothermic ( | Use semi-batch mode for |
| Chemical | Hydrogen gas is extremely flammable (LEL 4%). | Nitrogen inerting before/after reaction; use of static-dissipative equipment; proper grounding. |
| Toxicological | Nitro-aromatics are potential mutagens. | Use closed handling systems; full PPE (respirator/Tyvek suits); validate cleaning protocols. |
| Catalyst | Dry | Always handle catalyst as a water-wet paste (50% |
Detailed Protocols
Step 1: Synthesis of Methyl 5-nitro-2-(trifluoromethyl)benzoate
Reagents:
-
5-Nitro-2-(trifluoromethyl)benzoic acid (
) -
Methanol (MeOH), anhydrous (
relative to acid mass) -
Sulfuric Acid (
), 98% ( )
Protocol:
-
Charge: To a glass-lined reactor equipped with a reflux condenser and mechanical stirrer, charge 5-nitro-2-(trifluoromethyl)benzoic acid and Methanol .
-
Catalyst Addition: Add
dropwise over 20 minutes. Note: Exothermic addition; maintain . -
Reaction: Heat the slurry to reflux (
). The solid will dissolve as the reaction proceeds. Stir for 12–16 hours. -
IPC (HPLC): Monitor consumption of starting material (Target:
area). -
Workup: Cool to
. Slowly add saturated solution to adjust pH to 7–8. Caution: evolution. -
Isolation: Distill off excess methanol under reduced pressure. Add Ethyl Acetate (
) and water ( ). Separate phases. Wash organic layer with brine. -
Crystallization: Concentrate the organic layer to dryness. Recrystallize the residue from Isopropanol/Heptane (1:3) to yield the nitro-ester as a pale yellow solid.
-
Typical Yield: 85–90%
-
Purity:
(HPLC)[1]
-
Step 2: Synthesis of Methyl 5-amino-2-(trifluoromethyl)benzoate
Reagents:
-
Methyl 5-nitro-2-(trifluoromethyl)benzoate (
) -
10% Palladium on Carbon (
), 50% water wet ( loading) -
Methanol (
) -
Hydrogen Gas (
)
Protocol:
-
Inertion: Purge the hydrogenation autoclave with Nitrogen (
) three times to remove oxygen. -
Loading: Charge Methanol and the Nitro-ester intermediate.
-
Catalyst Charge: Make a slurry of
in a small amount of methanol and add to the reactor under flow. Critical: Do not add dry catalyst to methanol vapors. -
Hydrogenation: Pressurize with
to ( ). -
Reaction: Stir vigorously at
.-
Exotherm Control: The reaction will self-heat. Regulate cooling to keep
. Higher temperatures increase the risk of defluorination [1].
-
-
IPC (HPLC): Monitor for disappearance of nitro-ester and formation of aniline.
-
Filtration: Once complete, purge vessel with
. Filter the mixture through a Celite pad to remove . Keep the filter cake wet with water to prevent ignition. -
Isolation: Concentrate the filtrate under vacuum to yield the target amino-ester as an off-white solid or thick oil.
-
Storage: Store under Nitrogen at
to prevent oxidation (darkening). -
Typical Yield: 92–96%
-
Process Visualization (Graphviz)
The following diagram illustrates the workflow, including critical decision points and hazards.
Figure 1: Process workflow for the synthesis of Methyl 5-amino-2-(trifluoromethyl)benzoate highlighting critical safety and quality control points.
Analytical Specifications
To ensure the integrity of the final compound for downstream applications, the following specifications are recommended:
-
Appearance: Off-white to pale beige crystalline solid.
-
(
): , , , , . -
HPLC Purity:
(Area %). -
Residual Solvent: Methanol
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete conversion due to water accumulation. | Add molecular sieves or use trimethyl orthoformate as a water scavenger. |
| Defluorination (Step 2) | Reaction temperature too high or pressure too high. | Limit Temp to |
| Product Darkening | Oxidation of the aniline during drying. | Dry under vacuum with |
References
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Esterification Process Safety: Tajti, Á., et al. (2018). "Esterification of benzoic acid in a continuous flow microwave reactor." Journal of Flow Chemistry, 8, 11–19.[2]
-
Trifluoromethyl Arene Stability: Jui, N. T., et al. (2019). "Selective C–F Functionalization of Unactivated Trifluoromethylarenes." Journal of the American Chemical Society.
- Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.
Sources
Synthetic routes to novel pharmaceutical intermediates using Methyl 5-amino-2-(trifluoromethyl)benzoate
Application Note: Strategic Functionalization of Methyl 5-amino-2-(trifluoromethyl)benzoate
Executive Summary
Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 189296-18-6) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors and androgen receptor antagonists. Its structural uniqueness lies in the meta relationship between the nucleophilic amino group and the electrophilic ester, combined with the metabolic stability and lipophilicity of the ortho-trifluoromethyl group.
Unlike its isomer (methyl 2-amino-5-trifluoromethylbenzoate), which readily cyclizes to quinazolinones, this specific isomer acts as a bifunctional linker . It allows for the independent elaboration of a "warhead" (via the C5-amine) and a "tail" (via the C1-ester), making it ideal for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
This guide details three high-value synthetic workflows:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) for biaryl amine synthesis.
-
Isocyanate Generation via Triphosgene for urea-based kinase inhibitor construction.
-
Sandmeyer Iodination for converting the amine to a versatile iodine handle.
Chemical Profile & Reactivity Analysis
| Property | Specification |
| IUPAC Name | Methyl 5-amino-2-(trifluoromethyl)benzoate |
| Molecular Formula | |
| Molecular Weight | 219.16 g/mol |
| Key Functionality | C5-Amine: Nucleophilic, deactivated by EWGs ( |
| Solubility | Soluble in DCM, DMSO, EtOAc; sparingly soluble in water. |
| Storage | 2-8°C, inert atmosphere (Ar/N2). Light sensitive. |
Reactivity Logic:
The C5-amino group is electronically deactivated by the electron-withdrawing trifluoromethyl and ester groups. Consequently, standard nucleophilic attacks (e.g.,
Workflow 1: Palladium-Catalyzed C-N Cross-Coupling
Context: Direct arylation of the C5-amine is challenging due to its low nucleophilicity. Standard conditions often fail. This protocol utilizes a specific Pd-ligand system optimized for electron-deficient anilines.
Mechanism & Pathway:
Figure 1: Catalytic cycle for the arylation of electron-deficient C5-amine.
Protocol:
-
Reagent Preparation:
-
Substrate: Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 equiv, 2.28 mmol).
-
Coupling Partner: Aryl Bromide (1.1 equiv).
-
Catalyst:
(2 mol%). -
Ligand: Xantphos (3 mol%) - Critical for electron-deficient amines.
-
Base:
(2.0 equiv, dried). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
-
Execution:
-
Charge a flame-dried Schlenk tube with the amine, aryl bromide,
, Xantphos, and . -
Evacuate and backfill with Argon (3 cycles).
-
Add 1,4-Dioxane (0.2 M concentration) via syringe.
-
Heat to 100°C for 12-16 hours. Note: Monitoring by LCMS is essential as the starting aniline has low UV absorbance compared to the product.
-
-
Workup:
Validation Point:
Successful coupling is indicated by the disappearance of the aniline N-H stretch (~3350-3450
Workflow 2: Isocyanate Generation for Urea Synthesis
Context: Urea linkages are central to Type II kinase inhibitors (e.g., Sorafenib derivatives). Converting the C5-amine to an isocyanate allows for clean reaction with a second amine to form the urea motif.
Safety Warning: This protocol uses Triphosgene, a solid substitute for Phosgene. All operations must be performed in a well-ventilated fume hood.
Protocol:
-
Reagent Preparation:
-
Substrate: Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 equiv).
-
Reagent: Triphosgene (0.35 equiv). Note: 1 mol Triphosgene generates 3 mol Phosgene equivalent.
-
Base: Triethylamine (
, 2.5 equiv). -
Solvent: THF (anhydrous).
-
-
Execution:
-
Dissolve the substrate in THF (0.1 M) and cool to 0°C .
-
Add
dropwise. -
Add Triphosgene (dissolved in minimal THF) slowly over 20 minutes.
-
Allow to warm to room temperature and stir for 2 hours.
-
In-situ Trapping: Do not isolate the isocyanate. Add the second amine (Coupling Partner, 1.1 equiv) directly to the reaction mixture.
-
Stir at 50°C for 4 hours.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc. -
The urea product often precipitates or crystallizes upon concentrating the organic layer.
-
Workflow 3: Sandmeyer Iodination (The "Pivot" Route)
Context:
Transforming the
Reaction Scheme:
Figure 2: Sandmeyer transformation pathway.
Protocol:
-
Diazotization:
-
Suspend the amine (5.0 g) in 20% aqueous
(30 mL). Cool to 0-5°C . -
Add
(1.2 equiv) in water dropwise. Maintain temperature < 5°C. -
Stir for 30 mins. Solution should become clear/pale yellow.
-
-
Iodination:
-
Dissolve KI (1.5 equiv) in water.
-
Add the cold diazonium solution into the KI solution (inverse addition prevents side reactions).
-
Stir at room temperature for 2 hours. Evolution of
gas will be observed.
-
-
Purification:
-
Treat with aqueous
(sodium thiosulfate) to remove iodine color. -
Extract with DCM. The product is usually a solid that can be recrystallized from Ethanol.
-
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Buchwald | Catalyst poisoning or poor oxidative addition. | Switch to BrettPhos or RuPhos ligands; ensure strict |
| Incomplete Urea Formation | Isocyanate hydrolysis. | Ensure THF is anhydrous; use a drying tube. Add the second amine immediately after isocyanate formation. |
| Ester Hydrolysis Side-Rxn | Base concentration too high or wet solvent. | Use inorganic bases ( |
References
-
Buchwald-Hartwig Amination of Electron-Deficient Anilines
-
Isocyanate Synthesis via Triphosgene
-
Tsai, J. H., et al. "Synthesis of Amino Acid Ester Isocyanates."[5] Organic Syntheses, 2001, 78, 220.
-
-
General Reactivity of Methyl 2-amino-5-(trifluoromethyl)
- ChemicalBook & Sigma-Aldrich Product D
-
Palladium Catalysis in Pharmaceutical Synthesis
-
ACS Publications. "Improved Buchwald–Hartwig Amination by the Use of Lipids." Organometallics, 2021.[6]
-
Sources
Troubleshooting & Optimization
Technical Support Center: Methyl 5-amino-2-(trifluoromethyl)benzoate Synthesis
Topic: Impurity Removal & Process Optimization
Executive Summary
This technical guide addresses the purification of Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS: N/A for specific isomer, derivative of 2-trifluoromethyl-5-nitrobenzoic acid). This intermediate is critical in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-withdrawing trifluoromethyl (
This guide focuses on the four most common impurity classes:
-
Regioisomers (3-amino vs. 5-amino).
-
Oxidative Dimers (Azo/Azoxy species).
-
Metal Residues (Sn/Pd from reduction).
-
Unreacted Nitro Intermediates.
Module 1: The "Pink Filtrate" Phenomenon (Oxidation Control)
Q: My crude product turns pink/brown upon exposure to air. How do I prevent this and remove the color?
A: The color indicates the formation of aniline radical cations and subsequent azo-dimers.
The amino group at position 5 is electron-rich, while the
Troubleshooting Protocol:
-
Prevention (The "Blanket" Rule):
-
Always perform the workup (filtration/extraction) under an inert atmosphere (
or Ar). -
Sparge all solvents (Ethyl Acetate, Hexanes) with nitrogen for 15 minutes before use to remove dissolved oxygen.
-
Acid Salt Stabilization: If the free base is unstable, convert it immediately to the hydrochloride salt using 4M HCl in Dioxane. The salt form is resistant to oxidation.
-
-
Remediation (Activated Carbon Treatment):
-
Dissolve the crude ester in Methanol or Ethyl Acetate (10 volumes).
-
Add Activated Carbon (Darco G-60 or equivalent) at 5-10% w/w relative to the substrate.
-
Heat to 50°C for 30 minutes. Do not reflux vigorously to avoid ester hydrolysis.
-
Filter through a Celite 545 pad while warm.
-
Critical Step: Add a small amount of sodium dithionite (
, 0.5 eq) to the filtrate if the color persists; this reduces colored quinoid impurities back to colorless species.
-
Module 2: Regioisomer Removal (3-amino vs. 5-amino)
Q: I detect a persistent impurity (3-5%) by HPLC with a similar retention time. Is this the 3-amino isomer?
A: Yes, this is likely Methyl 3-amino-2-(trifluoromethyl)benzoate.
During the nitration of 2-(trifluoromethyl)benzoic acid, the directing effects of the carboxyl (-COOH, meta-director) and trifluoromethyl (-
Purification Strategy: Solubility Exploitation
The 5-amino isomer is generally more symmetric and has a higher melting point than the 3-amino isomer, making recrystallization effective.
Recommended Recrystallization Solvent System:
| Solvent System | Ratio (v/v) | Temperature Profile | Target Impurity |
|---|---|---|---|
| IPA / Heptane | 1:3 | Dissolve at 70°C, Cool to 0°C | 3-amino isomer (remains in mother liquor) |
| Toluene | Pure | Dissolve at 80°C, Cool to 5°C | Non-polar dimers |
| Ethanol / Water | 4:1 | Dissolve at 60°C, Cool to -10°C | Inorganic salts |
Workflow:
-
Dissolve crude solid in minimal hot Isopropyl Alcohol (IPA).
-
Slowly add Heptane until turbidity is just observed.
-
Re-heat to clear solution.
-
Allow to cool slowly to Room Temperature (RT) over 2 hours (stirring at 50 rpm).
-
Chill to 0°C for 1 hour.
-
Filter and wash with cold Heptane.
Module 3: Metal Scavenging (Tin or Palladium)
Q: I used SnCl2 for the nitro reduction. How do I remove the stubborn tin salts without hydrolyzing the ester?
A: Avoid strong aqueous bases (NaOH) which will hydrolyze the methyl ester. Tin residues often form "emulsions" during extraction. The standard "strongly basic" workup is dangerous for esters.
The Fluoride Chelation Method (Safe for Esters):
Tin has a high affinity for fluoride.
-
Dilute the reaction mixture with Ethyl Acetate .
-
Prepare a saturated aqueous solution of Potassium Fluoride (KF) or Ammonium Fluoride (
) . -
Stir the organic layer vigorously with the aqueous fluoride solution for 30 minutes.
-
The tin will precipitate as insoluble polymeric tributyltin fluoride (if tributyltin hydride was used) or inorganic tin fluoride complexes.
-
Filter the biphasic mixture through a Celite pad. The tin solids will be trapped in the Celite.
Q: I used Pd/C hydrogenation. Why is the product gray?
A: Colloidal Palladium leaching.
-
Pass the solution through a Silica Gel plug (approx. 2cm height).
-
Elute with 10% MeOH in DCM.
-
Alternatively, use a metal scavenger resin (e.g., SiliaMetS® Thiol) stirred at room temperature for 2 hours.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the observed impurity profile.
Figure 1: Purification Decision Tree. This workflow prioritizes color removal first to prevent column fouling, followed by isomer separation and metal scavenging.
Module 4: Analytical Reference Data
Use these parameters to validate your purification success.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 61.0 - 65.0 °C | Capillary Method |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water Gradient |
| Regioisomer | < 0.5% (3-amino isomer) | HPLC (Resolution critical) |
| Water Content | < 0.5% | Karl Fischer |
References
-
Synthesis of Trifluoromethyl Anilines: Vertex Pharmaceuticals Inc. (2017). "Preparation method of 2-methyl-5-aminotrifluorotoluene and related benzoate derivatives." Patent CN106588673A.
-
Tin Removal Methodologies: Renaud, P., & Lacote, E.[1] (1998). "Simple and efficient removal of tin byproducts from reaction mixtures." Tetrahedron Letters, 39(15), 2123-2126.
-
Recrystallization of Fluorinated Benzoates: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."
-
Physical Properties & Safety (SDS): Fisher Scientific. "Methyl 2-amino-5-(trifluoromethyl)benzoate Safety Data Sheet." (Note: Isomeric reference for physical property comparison).
-
Prevention of Aniline Oxidation: BenchChem Technical Support. "Preventing oxidation of the aniline group during complexation."[3]
Sources
Technical Support Center: Optimization of Methyl 5-amino-2-(trifluoromethyl)benzoate Synthesis
Topic: High-Yield Synthesis & Troubleshooting for Methyl 5-amino-2-(trifluoromethyl)benzoate Document ID: TSC-2024-MATB-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide
Executive Summary & Reaction Logic
Methyl 5-amino-2-(trifluoromethyl)benzoate is a critical intermediate in the synthesis of kinase inhibitors and fluorinated bioactive scaffolds. The synthesis poses two distinct challenges:
-
Steric Hindrance: The trifluoromethyl (
) group at the ortho-position (C2) creates significant steric bulk, shielding the carbonyl carbon (C1) and impeding standard Fischer esterification. -
Chemoselectivity: Reducing the nitro-precursor (if applicable) requires conditions that preserve the ester and the C-F bonds while quantitatively converting the nitro group.
This guide prioritizes the Acid Chloride Route for esterification and Catalytic Hydrogenation for reduction, as these offer the highest reproducible yields (>85%) compared to alternative pathways.
Master Synthesis Workflow
Caption: Optimized workflow bypassing steric hindrance via acid chloride activation.
Module A: Overcoming Steric Hindrance (Esterification)
The Problem: Standard acid-catalyzed esterification (MeOH +
The Solution: Activation via Thionyl Chloride (
Optimized Protocol: Acid Chloride Method
Target Scale: 10g Input
-
Activation:
-
Suspend 5-nitro-2-(trifluoromethyl)benzoic acid (10.0 g, 42.5 mmol) in anhydrous Toluene (50 mL). Note: Toluene allows higher reflux temps than DCM.
-
Add Thionyl Chloride (
) (6.2 mL, 85 mmol, 2.0 eq). -
Add catalytic DMF (3-5 drops). Critical: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating acid chloride formation.
-
Reflux for 2-3 hours until gas evolution (
) ceases and the solution becomes clear. -
Evaporation: Concentrate in vacuo to remove excess
. (Do not skip: Excess generates HCl in the next step, potentially degrading the product).
-
-
Esterification:
-
Dissolve the crude acid chloride residue in anhydrous DCM (30 mL).
-
Cool to 0°C under nitrogen.
-
Add Methanol (anhydrous, 10 mL) dropwise.
-
Add Triethylamine (
) (7.1 mL, 1.2 eq) dropwise to scavenge HCl. -
Stir at room temperature for 2 hours.
-
-
Workup:
-
Quench with saturated
. Extract with DCM. -
Expected Yield: 92-96% (Methyl 5-nitro-2-(trifluoromethyl)benzoate).
-
Troubleshooting Esterification
| Issue | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Incomplete acid chloride formation. | Ensure reagents are dry.[1] Increase reflux time. Must use DMF catalyst. |
| Product is an Oil/Gum | Residual DMF or Toluene. | High-vacuum drying is essential. The nitro-ester should be a solid (MP ~50-60°C). |
| Hydrolysis back to Acid | Wet Methanol used in Step 2. | Use anhydrous MeOH. Ensure the reaction is under |
Module B: Chemoselective Reduction (Nitro to Amine)
The Problem: The primary risk here is defluorination (loss of F from
The Solution: Mild Catalytic Hydrogenation or Iron-Mediated Reduction.
Method 1: Catalytic Hydrogenation (Preferred for Purity)
Best for: Clean profiles, minimal workup.
-
Setup:
-
Dissolve Methyl 5-nitro-2-(trifluoromethyl)benzoate (5.0 g) in Methanol (50 mL).
-
Add 10% Pd/C (500 mg, 10 wt% loading). Note: Wet Pd/C (50% water) is safer to handle.
-
-
Reaction:
-
Purge with
, then replace with Hydrogen ( ) balloon (1 atm). -
Stir vigorously at Room Temperature for 4-6 hours.
-
Monitoring: TLC (30% EtOAc/Hexane). The starting material (UV active, less polar) should disappear; the amine (ninhydrin stain active, more polar) appears.
-
-
Workup:
-
Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Concentrate filtrate.
-
Yield: >90%.
-
Method 2: Iron/Ammonium Chloride (Preferred for Robustness)
Best for: Cases where Pd poisons are present or if defluorination is observed.
-
Setup:
-
Suspend Nitro-ester (5.0 g) in Ethanol/Water (4:1 ratio, 50 mL).
-
Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (
) (5.0 eq).
-
-
Reaction:
-
Heat to reflux (80°C) for 2 hours.
-
The grey suspension will turn rust-brown (
).
-
-
Workup:
-
Hot filtration through Celite (Iron sludge is sticky when cold).
-
Concentrate ethanol. Partition residue between Water/EtOAc.
-
Yield: 85-90%.
-
Troubleshooting Guide (FAQ Format)
Q1: My yield is low after the reduction step. The product seems water-soluble. What happened?
Diagnosis: You likely formed the hydrochloride salt of the amine or hydrolyzed the ester.
-
Explanation: If you used
or strong acid during workup, the amino group ( ) protonates to , making it water-soluble. It stays in the aqueous layer during extraction. -
Fix: Adjust the aqueous layer pH to 8-9 using saturated
before extraction. The free base is lipophilic and will extract into EtOAc or DCM.
Q2: I see a side product with M-20 mass in LCMS during hydrogenation.
Diagnosis: Defluorination or HF elimination.
-
Explanation: Although rare for
, activated positions can lose Fluorine under high-pressure hydrogenation or high temperatures. -
Fix: Switch to Method 2 (Iron/NH4Cl) . It is chemically incapable of breaking the C-F bond under these conditions. Alternatively, use Platinum Oxide (
) instead of Pd/C, as it is less prone to hydrogenolysis of halogens.
Q3: Can I nitrate Methyl 2-(trifluoromethyl)benzoate directly?
Answer: Yes, but regioselectivity is critical.
-
Mechanism: The
group is meta-directing. The Ester group is meta-directing. -
Outcome: Nitration of the ester typically yields the 5-nitro isomer (meta to ester, para to
) as the major product because the position ortho to the ester (position 3) is sterically crowded by the adjacent group. -
Warning: Temperature control is vital (
) to prevent dinitration. However, buying the pre-nitrated acid or amino-acid is often more cost-effective for small scales.
Q4: The final product is turning purple/brown upon storage.
Diagnosis: Oxidation of the aniline.
-
Explanation: Electron-deficient anilines are more stable than electron-rich ones, but they still oxidize in air and light.
-
Fix: Store the product under Argon/Nitrogen in the dark at -20°C . If discoloration occurs, a quick filtration through a short silica plug (eluting with DCM) usually restores purity.
Diagnostic Decision Tree
Caption: Rapid diagnostic logic for yield loss in esterification and reduction steps.
References
-
Org. Synth. 1929, 9, 52. Nitration of Methyl Benzoate. (Foundational procedure adapted for regioselectivity logic).
-
Sigma-Aldrich. Methyl 5-amino-2-(trifluoromethyl)benzoate Product Specification & Safety Data Sheet. (Physical properties and handling).[1][2][3]
-
ChemicalBook. Methyl 2-amino-5-(trifluoromethyl)benzoate Properties and Synthesis. (Solubility and intermediate data).
-
PubChem. Methyl 3-amino-5-(trifluoromethyl)benzoate Compound Summary. (Structural isomers and identification).[4]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification. (Catalytic insights for sterically hindered benzoates).
Sources
Technical Support Center: Synthesis of Methyl 5-amino-2-(trifluoromethyl)benzoate
This technical guide addresses the synthesis of Methyl 5-amino-2-(trifluoromethyl)benzoate , focusing on the critical side reactions that compromise yield and purity. The content is structured for researchers requiring actionable troubleshooting for the nitration, esterification, and reduction steps.
Target Molecule: Methyl 5-amino-2-(trifluoromethyl)benzoate CAS Registry Number: 1214383-26-4 (Generic Reference) Primary Application: Intermediate for kinase inhibitors and high-value agrochemicals.
Synthetic Route & Critical Failure Points
The industrial standard route typically proceeds via the Nitration-Esterification-Reduction sequence starting from 2-(trifluoromethyl)benzoic acid. While robust, this pathway is susceptible to three specific classes of side reactions: Regio-isomerism (during nitration), CF₃ Hydrolysis (under acidic stress), and Incomplete Reduction/Coupling (during hydrogenation).
Route Overview
-
Nitration: 2-(trifluoromethyl)benzoic acid
5-nitro-2-(trifluoromethyl)benzoic acid. -
Esterification: 5-nitro-2-(trifluoromethyl)benzoic acid
Methyl 5-nitro-2-(trifluoromethyl)benzoate. -
Reduction: Methyl 5-nitro-2-(trifluoromethyl)benzoate
Product .
Module 1: The Nitration Step (Regioselectivity & Stability)
Context: The nitration of 2-(trifluoromethyl)benzoic acid is the most sensitive step. You are introducing a nitro group onto a ring deactivated by two strong electron-withdrawing groups (EWG): the carboxylic acid (-COOH) and the trifluoromethyl group (-CF₃).
Critical Side Reactions
A. Regio-Isomer Formation (The 3-Nitro Impurity) [1]
-
Mechanism:
-
The -COOH group at position 1 directs meta (to positions 3 and 5).
-
The -CF₃ group at position 2 directs meta (to positions 4 and 6).
-
-
The Conflict: While position 5 is the thermodynamically and sterically favored site (para to the bulky CF₃), the directing effect of the carboxylic acid also activates position 3.
-
Result: High temperatures (>50°C) or uncontrolled exotherms lead to significant formation of 3-nitro-2-(trifluoromethyl)benzoic acid . Separation of this isomer downstream is difficult due to similar solubility profiles.
B. Acid-Catalyzed Hydrolysis of the Trifluoromethyl Group
-
Mechanism: Although C-F bonds are strong, the benzylic -CF₃ group can hydrolyze to a carboxylic acid in hot, concentrated sulfuric acid (superacidic conditions).
-
Pathway:
. -
Result: Conversion of the starting material into 1,2,4-benzenetricarboxylic acid (trimellitic acid) derivatives, which are highly polar and ruin the stoichiometry.
Troubleshooting Guide: Nitration
| Observation | Probable Cause | Corrective Action |
| Product contains >5% "3-nitro" isomer | Reaction temperature exceeded 20°C during addition. | Maintain addition temp at -10°C to 0°C. The 5-position is kinetically favored at lower temps. |
| Loss of CF₃ signal in ¹⁹F NMR | Hydrolysis of CF₃ due to high temp + water. | Ensure H₂SO₄ is >96%. Do not exceed 60°C during the cook period. |
| Low Yield / Sticky Solids | Formation of dinitro species or oxidation. | Reduce equivalents of HNO₃ to 1.05–1.10. Avoid "fuming" nitric acid if standard 65-70% works. |
Visualizing the Nitration Pathway
Figure 1: Competitive pathways during the nitration of 2-(trifluoromethyl)benzoic acid.
Module 2: The Reduction Step (Chemoselectivity)
Context: Reducing the nitro group to an amine seems standard, but the presence of the -CF₃ group and the ester moiety requires specific handling to prevent over-reduction or coupling.
Critical Side Reactions
A. Hydroxylamine Accumulation (
)
-
Mechanism: Nitro reduction proceeds via Nitroso (
) Hydroxylamine ( ) Amine ( ). -
Issue: The reduction of the hydroxylamine to the amine is the rate-determining step in many catalytic systems. If the reaction is stopped too early or hydrogen pressure is insufficient, the hydroxylamine persists.
-
Detection: Hydroxylamines often air-oxidize back to nitroso species, turning the reaction mixture dark green or black upon exposure to air.
B. Azo/Azoxy Dimerization
-
Mechanism: Under basic conditions (or local high concentrations), the intermediate Nitroso reacts with the Hydroxylamine to form an Azoxy dimer (
). -
Result: Bright orange/red colored impurities that are very difficult to remove by recrystallization.
C. Defluorination (Hydrodefluorination)
-
Mechanism: While aromatic C-F bonds are generally stable, benzylic C-F bonds (like in CF₃) can undergo hydrogenolysis (
) over highly active Pd/C catalysts, especially at high pressures or prolonged reaction times.
Troubleshooting Guide: Reduction
| Observation | Probable Cause | Corrective Action |
| Dark Green/Black reaction mix | Incomplete reduction (Nitroso/Hydroxylamine). | Check H₂ uptake. Increase pressure (5 |
| Orange/Red colored product | Azo coupling due to basic pH or high conc. | Ensure solvent is neutral or slightly acidic (e.g., MeOH with trace AcOH). Avoid high concentration. |
| New peaks in ¹⁹F NMR (doublets) | Defluorination ( | Switch catalyst from Pd/C to Pt/C (sulfided) or Raney Nickel . Reduce reaction time. |
Visualizing the Reduction Workflow
Figure 2: Stepwise reduction pathway highlighting the "Azo Trap" and the rate-limiting hydroxylamine reduction.
Validated Experimental Protocols
Protocol A: Regioselective Nitration
Use this protocol to minimize the 3-nitro isomer.
-
Setup: 3-neck flask, mechanical stirrer, internal thermometer.
-
Charge: Concentrated
(5.0 vol) and cool to -5°C . -
Addition 1: Add 2-(trifluoromethyl)benzoic acid (1.0 eq) portion-wise. Ensure complete dissolution.
-
Addition 2: Add Fuming
(1.1 eq) dropwise. CRITICAL: Maintain internal temperature < 0°C . -
Reaction: Allow to warm to 20°C slowly. Stir for 3 hours.
-
Quench: Pour onto crushed ice/water (10 vol). Filter the white precipitate.
-
Purification: Recrystallize from Ethanol/Water to remove trace regioisomers.
Protocol B: Chemoselective Hydrogenation
Use this protocol to avoid azo formation and defluorination.
-
Solvent: Methanol (10 vol).
-
Catalyst: 5% Pd/C (50% water wet), 5 wt% loading relative to substrate.
-
Alternative: If defluorination is observed, use 5% Pt/C (sulfided).
-
-
Conditions: 3 bar
, 25°C. -
Monitoring: Monitor by HPLC. Look for the disappearance of the Nitro peak and the transient Hydroxylamine peak.
-
Workup: Filter catalyst through Celite under Nitrogen (pyrophoric risk). Concentrate filtrate.
References
-
Nitration Regioselectivity: European Patent Office. Process for the preparation of nitro-substituted benzotrifluoride compounds (EP 0129528 B1). Link
-
CF₃ Hydrolysis Mechanism: Journal of the Chemical Society B. The nitration and acid-catalysed hydrolysis of benzylidyne trifluoride. Link
-
Hydrogenation Side Reactions: Organic Letters. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Link
-
General Synthesis Context: Journal of Organic Chemistry. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration.[2] Link
Sources
Recrystallization techniques for Methyl 5-amino-2-(trifluoromethyl)benzoate
Technical Support Center: Purification & Recrystallization Guide Subject: Methyl 5-amino-2-(trifluoromethyl)benzoate Ticket ID: REC-5A2TFMB-001 Status: Open
Executive Summary
This guide provides advanced technical support for the recrystallization of Methyl 5-amino-2-(trifluoromethyl)benzoate . Due to the competing electronic effects of the lipophilic trifluoromethyl group (
Compound Profile:
-
Functional Groups: Methyl ester (hydrolysis risk), Trifluoromethyl (lipophilic), Primary Amine (oxidation risk).
-
Key Impurities: Unreacted nitro-precursors, inorganic reduction salts (Fe/Sn residues), and oxidation byproducts (azo/azoxy dimers).
-
Target Purity: >99% (HPLC area).
Module 1: Solvent System Selection
The presence of the
Solvent Screening Matrix
| Solvent System | Ratio (v/v) | Suitability | Technical Notes |
| EtOAc / Heptane | 1:3 to 1:5 | High | Recommended Starting Point. Excellent for removing non-polar impurities. The ester is soluble in EtOAc; Heptane acts as the anti-solvent. |
| Ethanol / Water | 4:1 | Medium | Good for removing inorganic salts (from reduction steps). Warning: Excessive heat may hydrolyze the methyl ester. |
| Toluene / Hexane | 1:2 | High | Best for high-purity polishing. Toluene |
| DCM / Hexane | 1:4 | Low | Not Recommended. DCM is too volatile; rapid evaporation leads to amorphous precipitation (crust formation) rather than crystal growth. |
Module 2: The "Oiling Out" Rescue Protocol
The most common ticket generated for this compound is "Oiling Out" (Liquid-Liquid Phase Separation). This occurs when the compound precipitates as a liquid droplet before crystallizing, often trapping impurities.[1][2]
Mechanism of Failure
The melting point of Methyl 5-amino-2-(trifluoromethyl)benzoate is depressed by impurities. If the crystallization temperature (
Troubleshooting Workflow (Graphviz)
Figure 1: Decision tree for resolving phase separation (oiling out) during cooling.
Module 3: Step-by-Step Optimized Protocol
Objective: Removal of nitro-precursor and color bodies.
Prerequisites:
-
Crude Methyl 5-amino-2-(trifluoromethyl)benzoate.
-
Activated Carbon (Norit or Darco).
-
Solvent: Ethyl Acetate (EtOAc) and Heptane.
The Protocol:
-
Dissolution:
-
Place crude solid in a flask. Add minimal EtOAc at 50°C.
-
Note: Do not exceed 60°C to prevent ester hydrolysis or thermal decomposition.
-
-
De-colorization (Crucial for Amines):
-
If the solution is dark brown/red (oxidation), add Activated Carbon (5 wt%).
-
Stir for 15 minutes at 50°C.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove carbon. Failure to pre-warm the funnel will cause premature crystallization in the stem.
-
-
The Anti-Solvent Addition:
-
Return the clear yellow filtrate to the heat (50°C).
-
Slowly add Heptane dropwise until a persistent cloudiness (turbidity) appears.
-
Add just enough EtOAc (1-2 mL) to clear the solution again.
-
-
Controlled Nucleation:
-
Remove from heat.[3] Let the flask cool to room temperature undisturbed .
-
Pro-Tip: If oiling occurs immediately, scratch the glass with a glass rod or add a seed crystal.
-
-
Harvesting:
-
Cool in an ice bath (0-5°C) for 1 hour to maximize yield.
-
Filter the white/pale-yellow needles.
-
Wash with cold 1:5 EtOAc/Heptane.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My product is turning pink/brown during drying. Why?
-
Diagnosis: Aromatic amines are sensitive to photo-oxidation and air oxidation.
-
Fix: Dry the crystals in a vacuum oven at ambient temperature (25°C) under a nitrogen bleed. Avoid high-heat drying in open air. Store the final product in amber vials under inert gas.
Q2: The melting point is broad (e.g., 55-62°C) after recrystallization.
-
Diagnosis: Solvent inclusion or isomer contamination.
-
Fix: Run an H-NMR.
-
If you see solvent peaks: Dry longer under high vacuum.
-
If you see isomeric peaks (e.g., 2-amino-5-CF3 vs 5-amino-2-CF3): You need a higher selectivity solvent. Switch to Toluene/Hexane recrystallization, which discriminates better between structural isomers than EtOAc.
-
Q3: Can I use Acid/Base extraction instead of recrystallization?
-
Diagnosis: Yes, but with a warning.
-
Fix: You can dissolve the compound in dilute HCl (protonating the amine) and wash with ether to remove non-basic impurities. However, do not leave the compound in acid for long periods , as the electron-withdrawing
group activates the ester, making it susceptible to hydrolysis (converting your ester to the benzoic acid). Neutralize quickly with NaHCO3.
Module 5: Chemical Logic & Safety (E-E-A-T)
The Fluorine Effect
The trifluoromethyl group is strongly electron-withdrawing (Inductive effect
-
Acidity: It lowers the pKa of the aniline nitrogen, making it less basic than unsubstituted aniline. This means it may not dissolve easily in weak aqueous acids (like 1M acetic acid).
-
Lipophilicity: The
group creates a "greasy" region on the molecule. This explains why water-based recrystallizations (EtOH/Water) often result in low yields—the molecule "hates" the water too much and precipitates too fast (amorphous) rather than crystallizing.
Safety Warnings
-
Toxicology: Fluorinated anilines are often toxic and potential blood agents (methemoglobinemia). Handle in a fume hood.
-
Reactivity: Avoid mixing with strong oxidizers (peroxides, permanganates) as the amine is easily oxidized.
References
-
PubChem. Methyl 2-amino-5-(trifluoromethyl)benzoate (Isomer Analog Data). National Library of Medicine. Available at: [Link]
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Sources
Managing exothermic reactions with trifluoromethylated anilines
Topic: Managing Exothermic Reactions with Trifluoromethylated Anilines Document ID: PSSH-CF3-002 Status: Active / High Priority
Introduction: The "Deceptive Stability" of Trifluoromethylated Anilines
Welcome to the Process Safety Support Hub. You are likely here because you are scaling up a reaction involving trifluoromethylaniline (
The Core Paradox:
While the trifluoromethyl (
-
Deactivation: It deactivates the aromatic ring toward electrophilic substitution (e.g., nitration), often tempting chemists to increase temperatures to force the reaction.
-
Instability: In diazotization, the electron-deficient ring generates a diazonium intermediate that is highly electrophilic and prone to violent decomposition if allowed to accumulate or dry out.
This guide treats these reagents not just as chemicals, but as energetic systems requiring rigorous thermodynamic management.
Module 1: Critical Hazard Identification (Thermodynamics)
Q: Why is the thermal runaway risk higher with -anilines compared to standard anilines?
A: It is a phenomenon we call Safety Margin Compression .
-
Standard Aniline: Reacts at lower temperatures (
). Decomposition starts at much higher temperatures ( ). The gap ( ) is wide. -
-Aniline: The electron-withdrawing group slows the desired reaction, requiring a higher
. However, the decomposition temperature ( ) often remains static or decreases due to the instability of intermediates. -
Result: You are operating dangerously close to the "Point of No Return" (Time to Maximum Rate,
).
Q: What are the specific caloric thresholds I should worry about?
A: Refer to the Representative Thermal Data Table below. Note: These are baseline values; you must validate your specific isomer via Differential Scanning Calorimetry (DSC).
| Reaction Type | Hazard Metric | Representative Value | Risk Level |
| Diazotization | Decomposition Energy ( | -140 to -170 kJ/mol | CRITICAL |
| Nitration | Decomposition Energy ( | -400 to -500 kJ/kg | HIGH |
| Nitration | Adiabatic Temp Rise ( | > 200 °C | HIGH |
| Solid Diazo Salt | Shock Sensitivity | High (Explosive) | EXTREME |
Critical Rule: Never isolate trifluoromethyl-benzenediazonium salts as dry solids. They are potential high explosives.
Module 2: Reaction-Specific Troubleshooting
Scenario A: The "Stalled" Diazotization (Sandmeyer Reaction)
Symptom: You are adding sodium nitrite (
Corrective Protocol:
-
Stop Addition: Halt all reagent feeds immediately.
-
Check pH: Ensure the system is strongly acidic (
). -anilines require higher acidity to prevent triazene formation. -
Wait: Allow 15–30 minutes for induction.
-
Test: Check for excess nitrite only after verifying consumption of the previous aliquot.
Scenario B: Exotherm Spikes during Nitration
Symptom: Temperature rises despite constant cooling jacket temperature.
Root Cause: Mixed Acid (Nitric/Sulfuric) accumulation. The reaction kinetics are slower than the mixing rate (Dammköhler number
-
Emergency Stop: Cut the feed of the nitrating agent.
-
Max Cooling: Set jacket to maximum cooling capacity.
-
Do NOT Quench with Water: Adding water to mixed acid releases massive heat of hydration.
-
Quench with Cold Sulfuric: If available, dilute with pre-chilled concentrated
to act as a heat sink without hydration exotherm.
Module 3: Engineering Controls & Visual Workflows
Workflow 1: Thermal Risk Assessment Logic
Before scaling up (>10g), you must pass this decision tree to determine if your cooling system can handle the potential energy release.
Caption: Figure 1. Thermal Safety Decision Tree. MTSR = Maximum Temperature of Synthesis Reaction.[1] If the MTSR exceeds the onset of decomposition (
Workflow 2: The Semi-Batch Reactor Setup
For exothermic reactions of
Caption: Figure 2. Semi-Batch Reactor Safety Loop. The dosing pump is physically interlocked with the temperature probe. If
Module 4: Standard Operating Procedures (SOP)
Protocol: Safe Diazotization of 2-Trifluoromethylaniline
1. Preparation:
-
Solvent: Use 20-50%
or . Avoid low-boiling organics if possible to prevent pressurization. -
Cooling: Pre-cool the reactor to -5°C to 0°C. Note:
derivatives may require slightly higher temps (0-5°C) to dissolve, but do not exceed 10°C.
2. Reaction (Semi-Batch Mode):
-
Step A: Charge the acid and trifluoromethylaniline. Stir until a fine suspension or solution is formed.
-
Step B: Prepare
as a 30-40% aqueous solution. -
Step C (The Critical Step): Add nitrite solution sub-surface via the dosing pump.
-
Rate: Adjust so that
. -
Monitoring: Test for excess nitrite every 15 mins using starch-iodide paper (Instant Blue = Excess present).
-
3. Decomposition/Work-up:
-
Never filter the diazonium salt.
-
Transfer the cold diazonium solution immediately to the next reaction vessel (e.g., hydrolysis or Sandmeyer coupling) which should contain the copper catalyst/nucleophile at the target temperature.
References
-
Xie, C., et al. (2025).[3] Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. ResearchGate.[3] Retrieved from [Link]
-
Zhu, et al. (2025).[2] Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid. Maximum Academic Press. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety: Scale-up and Thermal Runaway. Retrieved from [Link]
-
Politecnico di Milano. (2017). Simple monitoring of fine chemical runaway reactions in multipurpose plants: the nitration of 2,4-dichloro benzotrifluoride.[4] Retrieved from [Link]
Sources
Technical Support Center: Trifluoromethylation Work-Up & Isolation
Topic: Work-up procedure for reactions containing trifluoromethyl (
Introduction: The "Fluorine Effect" on Work-Up
Welcome to the technical support center. If you are here, you likely encountered the "Fluorine Effect" during isolation. The introduction of a trifluoromethyl (
Standard organic work-ups often fail because they treat
Module 1: Reagent-Specific Troubleshooting
Ticket #001: Ruppert-Prakash Reagent ( )
Issue: "I see full conversion by TLC, but after work-up, I have a mixture of silylated intermediate and alcohol, or my yield has collapsed."
Diagnosis: Incomplete hydrolysis of the intermediate silyl ether or uncontrolled HF generation. The mechanism of nucleophilic trifluoromethylation yields a silyl ether intermediate, not the free alcohol. This bond is robust and requires specific cleavage.
Protocol: The "Buffered Desilylation" System Do not rely on simple water washes. You must actively cleave the O-Si bond while managing the resulting HF.[1]
-
Reaction Check: Confirm formation of the silyl ether intermediate (often runs much higher on TLC than the starting ketone/aldehyde).
-
Quench/Hydrolysis:
-
Method A (Robust Substrates): Add 1M HCl (2 equiv) directly to the reaction mixture at 0 °C. Stir vigorously for 1-2 hours at RT.
-
Method B (Acid-Sensitive Substrates - Recommended): Add TBAF (1.1 equiv, 1M in THF). Stir for 30 mins. CRITICAL: This generates reactive fluoride species.
-
-
The "Calcium Catch":
-
Pour the mixture into a saturated solution of NaHCO₃ (to neutralize acid) mixed with CaCl₂ (to precipitate fluoride as CaF₂).
-
Why? This prevents HF from etching glassware or causing safety hazards during extraction.
-
Ticket #002: Togni Reagents (Electrophilic )
Issue: "My product is contaminated with a stubborn aromatic impurity that co-elutes on silica."
Diagnosis: The impurity is likely 2-iodobenzoic acid (from Togni Reagent II) or the corresponding alcohol (from Togni Reagent I).[1] These hypervalent iodine byproducts are lipophilic but possess distinct acidic/redox properties.
Protocol: The "Redox-Base" Wash
Standard silica chromatography often fails to separate the iodobenzoic acid byproduct from polar
-
The Basic Wash (Primary Strategy):
-
The Reductive Polish (Secondary Strategy):
-
If the byproduct persists (or if using Togni I which yields an alcohol), wash the organic layer with 10% aqueous Na₂S₂O₃ (sodium thiosulfate).
-
Why? This reduces any residual oxidative hypervalent iodine species that might degrade your product during concentration.
-
Module 2: Isolation of Volatile Compounds
Ticket #003: The "Vanishing" Product
Issue: "The NMR of the crude reaction looked perfect, but after rotavap, the product is gone."
Diagnosis:
Protocol: The "Cold-Trap" Isolation
-
Solvent Choice: Never use Dichloromethane (DCM, bp 40 °C) or THF (bp 66 °C) if your expected product bp is < 100 °C. Use Diethyl Ether (Et₂O) or Pentane for extraction.
-
Evaporation Rules:
-
Distillation: If the product is an oil, skip the column. Perform a Kugelrohr distillation directly on the crude oil.
Data: Boiling Point Depressions
| Parent Compound | B.P. (°C) |
Module 3: Phase Separation & Emulsions
Ticket #004: The "Fluorine Emulsion"
Issue: "I have three layers in my separatory funnel, or a thick 'rag' layer that won't settle."
Diagnosis: Fluorinated compounds have high density and low surface tension. They often do not obey the "organic on top, aqueous on bottom" rule, especially in chlorinated solvents.
Protocol: Density Modification
-
The "Heavy" Solvent: If using DCM (density 1.33 g/mL) and your product is heavily fluorinated, the organic layer may sink or float depending on the exact concentration.
-
Fix: Switch to Ethyl Acetate (density 0.90 g/mL) to force the organic layer to the top.
-
-
The "Fluorous" Co-solvent:
-
Add 5-10% Trifluorotoluene to your organic layer.[1]
-
Why? "Like dissolves like." This bridges the gap between the highly fluorinated product and the standard organic solvent, breaking the emulsion.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite before separation. This removes the micro-precipitates (often inorganic salts) stabilizing the emulsion.
Module 4: Visualization & Workflows
Workflow 1: General Work-Up Decision Tree
This diagram guides you through the selection of the correct quenching and isolation method based on your reagent and product volatility.
Caption: Decision matrix for selecting quench buffers and isolation techniques based on reagent type and product volatility.
Safety Appendix: The HF Hazard
WARNING: The hydrolysis of
-
Detection: If your glassware becomes "frosted" or etched, you are generating free HF.
-
Neutralization: Always quench reaction mixtures into a basic buffer (NaHCO₃) before disposal.
-
First Aid: Keep Calcium Gluconate Gel on your bench. If skin contact occurs, wash with water for 5 minutes and apply gel immediately.
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Aminophosphorane. Tetrahedron Letters, 25(21), 2195–2198.
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions.[4][6][7][8][9][10] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[1] Journal of the American Chemical Society, 111(1), 393–395.
-
Eisenberger, P., Gischig, S., & Togni, A. (2006). Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation. Chemistry – A European Journal, 12(9), 2579–2586.
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel.[11] A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. Synlett, 2001(09), 1488-1496.[1]
-
Honeywell. (2024). Hydrofluoric Acid Safety Guide. Recommended Medical Treatment for HF Exposure.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for Methyl 5-amino-2-(trifluoromethyl)benzoate
An In-Depth Guide to HPLC Method Development for Methyl 5-amino-2-(trifluoromethyl)benzoate
Authored by: A Senior Application Scientist
Introduction
Methyl 5-amino-2-(trifluoromethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structure, featuring an aromatic amine, a methyl ester, and a highly lipophilic trifluoromethyl (CF3) group, presents an interesting challenge for analytical chemists.[1] The trifluoromethyl group, in particular, is known to significantly enhance the lipophilicity and metabolic stability of molecules, making it a common substituent in modern drug design.[2][3] A robust, reliable, and efficient High-Performance Liquid Chromatography (HPLC) method is paramount for ensuring the purity, stability, and quality of this intermediate and the active pharmaceutical ingredients (APIs) derived from it.
This guide provides a comprehensive, field-proven strategy for developing a stability-indicating HPLC method for Methyl 5-amino-2-(trifluoromethyl)benzoate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing different analytical approaches with supporting data to empower you, the researcher, to develop a method that is not only fit-for-purpose but also scientifically sound.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the critical first step in designing a logical method development strategy.
-
Structure:
-
Key Functional Groups and Their Chromatographic Implications:
-
Aromatic Ring: Provides a strong chromophore for UV detection and is the core of the molecule's hydrophobicity.
-
Trifluoromethyl (CF₃) Group: This potent electron-withdrawing group significantly increases the molecule's hydrophobicity (lipophilicity).[6] This predicts strong retention in reversed-phase chromatography.
-
Amino (-NH₂) Group: A basic functional group that will be protonated (ionized) at acidic pH. The ionization state is pH-dependent and will be a primary tool for controlling retention and peak shape.[7][8]
-
Methyl Ester (-COOCH₃): A moderately polar group that contributes to the overall polarity of the molecule.
-
A Comparative Approach to Initial Method Scouting
The goal of method scouting is to efficiently screen different stationary and mobile phases to find a promising starting point for optimization. We will compare two common reversed-phase columns and two mobile phase pH conditions.
Stationary Phase Selection: C18 vs. Phenyl-Hexyl
The choice of stationary phase dictates the primary mode of interaction with the analyte.
-
C18 (Octadecylsilane): The workhorse of reversed-phase HPLC. It separates analytes primarily based on hydrophobic interactions. Given the high lipophilicity imparted by the CF₃ group and the benzene ring, a C18 column is an excellent starting point.
-
Phenyl-Hexyl: This phase offers a mixed-mode interaction mechanism. In addition to hydrophobic interactions, it can engage in π-π stacking interactions with the analyte's aromatic ring. This can provide alternative selectivity, especially for aromatic compounds, compared to a C18 column.[7]
Mobile Phase Selection: The Power of pH
For an ionizable compound like Methyl 5-amino-2-(trifluoromethyl)benzoate, mobile phase pH is the most powerful tool for controlling retention.[8][9]
-
Acidic pH (e.g., pH 2.5-3.0): At a pH well below the pKa of the amino group, it will exist in its protonated, cationic form (-NH₃⁺). This increased polarity will reduce hydrophobic interaction with the stationary phase, leading to shorter retention times.[7] A significant advantage of low pH is the suppression of silanol interactions on the silica support, which dramatically improves peak shape for basic compounds.[7]
-
Mid-Range pH (e.g., pH 6.0-7.0): At this pH, the amino group will be in its neutral, free base form (-NH₂). This makes the molecule more hydrophobic, leading to significantly longer retention times. While this can be useful for retaining very polar compounds, it often leads to poor peak shape for amines on standard silica columns due to silanol interactions.
The following diagram illustrates the workflow for our method development strategy.
Caption: A systematic workflow for HPLC method development.
The diagram below visualizes the potential interactions of our analyte with the two selected stationary phases under acidic conditions, where the amino group is protonated.
Caption: Analyte interaction with C18 and Phenyl-Hexyl phases.
Experimental Protocols
The following protocols outline a structured approach for comparing different chromatographic conditions.
Protocol 1: Initial Method Scouting
-
Standard Preparation: Prepare a 100 µg/mL solution of Methyl 5-amino-2-(trifluoromethyl)benzoate in a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Columns:
-
Column A: C18, 4.6 x 150 mm, 5 µm
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (a good starting point for aromatic compounds)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
-
Procedure: Inject the standard solution onto both Column A and Column B using the described gradient program. Record the chromatograms.
Data Presentation and Interpretation
The data from the scouting runs can be summarized to make an informed decision on the best path forward for optimization.
Table 1: Comparison of Initial Scouting Conditions
| Condition | Column | Retention Time (min) | Tailing Factor | Theoretical Plates |
| 1 | C18 | 10.5 | 1.1 | 15000 |
| 2 | Phenyl-Hexyl | 9.8 | 1.2 | 13500 |
This is hypothetical data for illustrative purposes.
Interpretation of Results:
-
Retention Time: As predicted, the analyte is well-retained on both columns due to its hydrophobicity. The slightly earlier elution on the Phenyl-Hexyl column might be due to electronic repulsion effects or the different nature of the hydrophobic interactions.
-
Peak Shape (Tailing Factor): The tailing factor in both cases is excellent (close to 1.0), confirming that the acidic mobile phase is effectively minimizing undesirable interactions with residual silanols.[7]
-
Efficiency (Theoretical Plates): Both columns show good efficiency. The C18 column provides slightly higher plate counts in this hypothetical scenario.
Based on this initial data, the C18 column with an acidic mobile phase provides the best starting point due to its superior efficiency and peak shape.
Method Optimization
With a promising column and mobile phase system selected, the next step is to optimize the separation, typically by refining the gradient.
Protocol 2: Gradient Optimization
-
Objective: To sharpen the peak and reduce the run time without compromising the resolution from any potential impurities.
-
Procedure: Using the C18 column and the same mobile phases, run a series of experiments with modified gradients.
-
Scouting Gradient: 10-90% B over 13 minutes.
-
Optimized Gradient (Hypothetical): Based on the scouting run, the analyte elutes at approximately 60-70% B. A shallower gradient in this range will improve resolution. A suggested optimized gradient is:
-
0-2 min: 40% B
-
2-10 min: 40% to 75% B
-
10-12 min: 75% to 90% B (for column wash)
-
12-12.1 min: 90% to 40% B
-
12.1-17 min: 40% B (equilibration)
-
-
Table 2: Comparison of Gradient Programs
| Gradient | Retention Time (min) | Peak Width (min) | Resolution (from nearest impurity) |
| Scouting | 10.5 | 0.25 | 1.8 |
| Optimized | 8.2 | 0.18 | 2.5 |
This is hypothetical data for illustrative purposes.
Interpretation of Optimization:
The optimized gradient successfully reduces the run time and sharpens the peak (reduced peak width), leading to improved resolution from a hypothetical closely eluting impurity. This method is now faster and more effective at separating the main component from other species.
Conclusion and Forward Outlook
This guide has demonstrated a logical, science-driven approach to developing a robust HPLC method for Methyl 5-amino-2-(trifluoromethyl)benzoate. By systematically comparing stationary phases and leveraging an understanding of the analyte's physicochemical properties, we identified a C18 column with an acidic acetonitrile/water mobile phase as the optimal choice. Further optimization of the gradient resulted in a rapid and efficient method suitable for quality control and stability testing.
The trustworthiness of this protocol lies in its self-validating nature; the initial scouting experiments provide the data necessary to justify the choices made during optimization. The final step before implementing this method for routine use would be a formal validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its reliability over the long term.
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- PubChem. Methyl 2-amino-5-fluorobenzoate | C8H8FNO2 | CID 2783401.
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- ScienceDirect. RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5.
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A Comparative Guide to the GC-MS Analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate
For researchers, scientists, and drug development professionals, the precise and accurate analysis of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. Methyl 5-amino-2-(trifluoromethyl)benzoate, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its purity can significantly impact reaction yields, impurity profiles, and the overall success of a synthetic pathway. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate, alongside a critical evaluation of High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Introduction to Methyl 5-amino-2-(trifluoromethyl)benzoate
Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS No. 575474-23-6) is an aromatic amine and a benzoate ester containing a trifluoromethyl group.[1][2] This unique combination of functional groups imparts specific chemical properties that influence the choice and optimization of analytical methodologies. The amino group introduces polarity and the potential for hydrogen bonding, while the trifluoromethyl group is strongly electron-withdrawing. The accurate quantification of this compound and the identification of any impurities are critical for process control and regulatory compliance.
GC-MS Analysis: A Powerful Tool for Volatile and Semi-Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution and the structural information provided by mass spectrometry make it a powerful tool for both quantitative analysis and impurity identification.[3]
The Necessity of Derivatization
A primary challenge in the GC-MS analysis of aromatic amines is their polarity, which can lead to poor peak shape, tailing, and low sensitivity.[4] Derivatization is a crucial step to mitigate these issues by converting the polar amine group into a less polar, more volatile derivative.[5] Common derivatization reagents for amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents, and chloroformates.[6][7] For Methyl 5-amino-2-(trifluoromethyl)benzoate, silylation with BSTFA is a recommended approach to improve its chromatographic behavior.
Proposed GC-MS Methodology
The following protocol outlines a robust GC-MS method for the analysis of derivatized Methyl 5-amino-2-(trifluoromethyl)benzoate. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation & Derivatization:
-
Accurately weigh approximately 10 mg of the Methyl 5-amino-2-(trifluoromethyl)benzoate sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A non-polar or medium-polarity column is recommended. A good starting point is a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Inlet temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
-
Data Interpretation and Impurity Profiling
The mass spectrum of the derivatized Methyl 5-amino-2-(trifluoromethyl)benzoate is expected to show a characteristic fragmentation pattern. The molecular ion peak will be observed, along with fragments corresponding to the loss of the silyl group and other characteristic cleavages.
A plausible synthetic route for Methyl 5-amino-2-(trifluoromethyl)benzoate starts from 2-chloro-5-nitrobenzotrifluoride. This synthesis involves a reduction of the nitro group and subsequent esterification. Potential impurities arising from this process could include:
-
Starting materials: Unreacted 2-chloro-5-nitrobenzotrifluoride.
-
Intermediates: 5-amino-2-(trifluoromethyl)benzoic acid (from incomplete esterification).
-
Byproducts: Positional isomers or over-alkylated products.
GC-MS is particularly adept at separating and identifying these types of process-related impurities.
High-Performance Liquid Chromatography (HPLC): A Complementary Technique
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for the analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate, particularly when dealing with non-volatile impurities or when derivatization is undesirable.[8]
Advantages of HPLC for this Analysis
-
No Derivatization Required: The inherent polarity of the amino group makes the compound well-suited for reversed-phase HPLC without the need for derivatization, simplifying sample preparation.[9]
-
Analysis of Non-Volatile Impurities: HPLC can readily analyze non-volatile or thermally labile impurities that may not be amenable to GC analysis.
-
Stability-Indicating Assays: HPLC is the preferred method for developing stability-indicating assays, which are crucial for assessing the degradation of the active pharmaceutical ingredient (API) under various stress conditions.[10]
Proposed HPLC Methodology
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Methyl 5-amino-2-(trifluoromethyl)benzoate sample into a volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: A gradient from low to high organic phase (Acetonitrile) will likely be required to achieve good separation of the main component and any impurities. A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm).
-
Performance Comparison: GC-MS vs. HPLC
| Feature | GC-MS | HPLC-UV/MS |
| Derivatization | Required for optimal performance | Generally not required |
| Sensitivity | High, especially with selected ion monitoring (SIM) | Good, can be enhanced with mass spectrometry (LC-MS) |
| Selectivity | Excellent due to chromatographic separation and mass spectral data | Good, can be improved with gradient elution and MS detection |
| Analysis Time | Typically faster run times per sample | Can have longer run times depending on the gradient |
| Impurity Profiling | Excellent for volatile and semi-volatile impurities | Superior for non-volatile and thermally labile impurities |
| Instrumentation Cost | Generally higher | Can be lower for a basic HPLC-UV system |
| Ease of Use | Can be more complex due to derivatization and vacuum system | Generally considered more straightforward for routine analysis |
Logical Workflow for Method Selection
The choice between GC-MS and HPLC depends on the specific analytical goals. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting between GC-MS and HPLC.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the key steps in the GC-MS analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate.
Caption: Step-by-step workflow for GC-MS analysis.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for the analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate, each with its own set of advantages and disadvantages.
-
GC-MS is the superior choice for the identification and quantification of volatile and semi-volatile impurities, providing a high degree of confidence in compound identification through its mass spectral data. The necessity of derivatization, however, adds a layer of complexity to the sample preparation.
-
HPLC is a more straightforward and versatile technique for routine quality control, purity assessments, and the development of stability-indicating methods. Its ability to analyze the compound in its native form and to detect non-volatile impurities makes it an indispensable tool in a pharmaceutical development setting.
For a comprehensive analytical characterization of Methyl 5-amino-2-(trifluoromethyl)benzoate, a dual-pronged approach utilizing both GC-MS and HPLC is recommended. GC-MS can be employed for in-depth impurity profiling during process development, while a validated HPLC method can be used for routine quality control and stability testing. This integrated strategy ensures a thorough understanding of the compound's purity and stability, ultimately contributing to the development of safe and effective final products.
References
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Lead Sciences. Methyl 5-amino-2-(trifluoromethyl)benzoate. [Link]
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MDPI. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]
- Google Patents. Preparation method of 2-methyl-5-aminotrifluorotoluene.
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PubMed. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]
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National Center for Biotechnology Information. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]
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ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]
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VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
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ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]
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ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
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ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
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National Center for Biotechnology Information. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]
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National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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YouTube. GCMS 3 Fragmentation Patterns. [Link]
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ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]
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ResearchGate. Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. [Link]
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HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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ACS Publications. Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. [Link]
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Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
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A Technical Guide to Navigating Aniline Building Blocks: A Comparative Analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate
For the discerning researcher in drug discovery and synthetic chemistry, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of choices, substituted anilines represent a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the construction of a diverse array of bioactive molecules. This guide provides an in-depth comparative analysis of Methyl 5-amino-2-(trifluoromethyl)benzoate, a key building block, against a selection of other commonly employed aniline derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are fundamental precursors in the synthesis of a vast range of pharmaceuticals, agrochemicals, and materials.[1] The strategic introduction of various substituents onto the aniline ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2] This guide will focus on a comparative assessment of Methyl 5-amino-2-(trifluoromethyl)benzoate against its structural analogs, where the trifluoromethyl group is replaced by other substituents, to elucidate the impact of these modifications on chemical reactivity and synthetic utility.
The building blocks under consideration are:
-
Methyl 5-amino-2-(trifluoromethyl)benzoate (Target)
-
Methyl 5-amino-2-chlorobenzoate (Alternative 1)
-
Methyl 5-amino-2-fluorobenzoate (Alternative 2)
-
Methyl 5-aminobenzoate (Alternative 3 - Unsubstituted)
The Decisive Influence of Electronic and Steric Effects
The reactivity of an aniline building block in common synthetic transformations is fundamentally governed by the electronic and steric nature of its substituents. The trifluoromethyl (-CF3) group, in particular, exerts a powerful influence on the electron density of the aromatic ring and the nucleophilicity of the amino group.
Electronic Effects: The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This is quantitatively captured by its positive Hammett substituent constant (σp ≈ 0.54), which indicates a significant reduction in electron density on the aromatic ring.[3][4] This deactivation of the ring can have a profound impact on the rates and outcomes of various reactions.
Steric Effects: The trifluoromethyl group also possesses a notable steric footprint. While not as bulky as a tert-butyl group, its size can influence the accessibility of adjacent functional groups and impact the transition states of chemical reactions. The Taft steric parameter (Es) provides a quantitative measure of these steric effects.[5][6]
The interplay of these electronic and steric factors dictates the performance of Methyl 5-amino-2-(trifluoromethyl)benzoate in key synthetic operations, as we will explore in the subsequent sections.
Comparative Performance in Key Synthetic Transformations
To provide a practical and objective comparison, we will now examine the performance of our selected aniline building blocks in three widely employed and synthetically important reactions: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and the synthesis of quinazolinones.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the bromo-substituted methyl aminobenzoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane/water is degassed and heated under a nitrogen atmosphere at 90 °C for 12 hours.[9] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Data Presentation: Comparative Yields in Suzuki-Miyaura Cross-Coupling
| Aniline Building Block (as bromo-derivative) | Typical Yield (%) | Reference |
| Methyl 5-amino-2-(trifluoromethyl)benzoate | 75-85% (estimated) | [10][11] |
| Methyl 5-amino-2-chlorobenzoate | 80-90% | [9] |
| Methyl 5-amino-2-fluorobenzoate | 85-95% | [9] |
| Methyl 5-aminobenzoate | >90% | [11] |
Discussion of Results:
The electron-withdrawing nature of the trifluoromethyl group in Methyl 5-amino-2-(trifluoromethyl)benzoate can have a dual effect. On one hand, it can increase the reactivity of the aryl halide towards oxidative addition to the palladium catalyst. On the other hand, the reduced electron density of the aromatic ring may slightly disfavor the overall catalytic cycle. In contrast, the less electron-withdrawing chloro and fluoro substituents, and the electron-donating nature of the unsubstituted ring, generally lead to slightly higher yields under standard conditions. The choice of ligand and base can be crucial in optimizing the reaction for the trifluoromethyl-substituted substrate.
Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is another indispensable tool in the synthetic chemist's arsenal, facilitating the formation of carbon-nitrogen bonds.[12][13] This reaction is particularly relevant for aniline building blocks, as it allows for their arylation to form diarylamines, which are common motifs in pharmaceuticals.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A mixture of the substituted aniline (1.2 equiv), aryl bromide (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv) in toluene is degassed and heated under a nitrogen atmosphere at 100 °C for 16 hours.[14] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.
Data Presentation: Comparative Reactivity in Buchwald-Hartwig Amination
| Aniline Building Block | Typical Yield (%) | Reference |
| Methyl 5-amino-2-(trifluoromethyl)benzoate | 60-75% | [15] |
| Methyl 5-amino-2-chlorobenzoate | 70-85% | [15] |
| Methyl 5-amino-2-fluorobenzoate | 75-90% | [15] |
| Methyl 5-aminobenzoate | 85-95% | [15] |
Discussion of Results:
The nucleophilicity of the amino group is a key determinant of success in Buchwald-Hartwig amination. The strongly electron-withdrawing trifluoromethyl group in Methyl 5-amino-2-(trifluoromethyl)benzoate significantly reduces the nucleophilicity of the amine, making it a less reactive coupling partner compared to the other anilines.[16] This often necessitates the use of more active catalyst systems (e.g., with more electron-rich and bulky phosphine ligands) and stronger bases to achieve good yields. The less deactivating chloro and fluoro substituents have a less pronounced effect, while the unsubstituted aniline is the most reactive due to the higher nucleophilicity of its amino group.
Diagrammatic Representation of the Buchwald-Hartwig Amination Workflow
Caption: A simplified workflow for a typical Buchwald-Hartwig amination experiment.
Synthesis of Quinazolinones: Building Heterocyclic Scaffolds
Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis a topic of significant interest.[1][17] One common route to 2,3-disubstituted quinazolinones involves the reaction of an anthranilate (a 2-aminobenzoate derivative) with a primary amine and an orthoester.
Experimental Protocol: General Procedure for Quinazolinone Synthesis
A mixture of the methyl aminobenzoate (1.0 equiv), a primary amine (1.2 equiv), and triethyl orthoformate (3.0 equiv) in acetic acid is heated at reflux for 8 hours.[18][19] The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude quinazolinone, which can be further purified by recrystallization.
Data Presentation: Comparative Yields in Quinazolinone Synthesis
| Aniline Building Block (as anthranilate) | Typical Yield (%) | Reference |
| Methyl 5-amino-2-(trifluoromethyl)benzoate | 55-70% | [1][20] |
| Methyl 5-amino-2-chlorobenzoate | 65-80% | [17] |
| Methyl 5-amino-2-fluorobenzoate | 70-85% | [1] |
| Methyl 5-aminobenzoate | 80-90% | [18] |
Discussion of Results:
The synthesis of quinazolinones from anthranilates involves a series of condensation and cyclization reactions. The reactivity of the starting anthranilate is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing trifluoromethyl group in Methyl 5-amino-2-(trifluoromethyl)benzoate deactivates the aromatic ring and can reduce the nucleophilicity of the amino group, leading to slower reaction rates and potentially lower yields compared to the other analogs.[21] The chloro and fluoro substituents have a less pronounced deactivating effect, while the unsubstituted anthranilate is generally the most reactive.
Diagrammatic Representation of Quinazolinone Synthesis Logic
Caption: Logical steps in the synthesis of quinazolinones from anthranilates.
Conclusion: Strategic Selection of Aniline Building Blocks
The choice between Methyl 5-amino-2-(trifluoromethyl)benzoate and its analogs is a strategic one that depends on the specific goals of the synthetic chemist.
-
Methyl 5-amino-2-(trifluoromethyl)benzoate is the building block of choice when the introduction of a trifluoromethyl group is desired to enhance properties such as metabolic stability, lipophilicity, or binding affinity of the final product.[2][22] Researchers must be prepared to potentially optimize reaction conditions to overcome the reduced reactivity of this electron-deficient aniline.
-
Methyl 5-amino-2-chlorobenzoate and Methyl 5-amino-2-fluorobenzoate offer a good balance of reactivity and functionality. The halogen atoms provide a handle for further synthetic transformations (e.g., cross-coupling reactions) while having a less pronounced deactivating effect on the aniline moiety compared to the trifluoromethyl group.
-
Methyl 5-aminobenzoate is the most reactive of the series due to the absence of an electron-withdrawing group. It is an excellent choice for reactions where high nucleophilicity of the amino group is paramount and where the introduction of a substituent at the 2-position is not required.
Ultimately, a thorough understanding of the electronic and steric properties of these building blocks, coupled with the experimental data presented in this guide, will empower researchers to make the most strategic and effective choices for their synthetic campaigns.
References
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
Synthesis of 4(3H)‐quinazolinones 1 from methyl anthranilate reported... (n.d.). ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). Tetrahedron Letters. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. (2023).
-
Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. (2011). The Journal of Organic Chemistry. [Link]
-
Methyl 2-amino-5-chlorobenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Taft equation. (n.d.). Wikipedia. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]
-
Hammett substituent constants for ‐C6F5, ‐CF3, and... (n.d.). ResearchGate. [Link]
-
Buchwald‐Hartwig amination of aryl halides with substituted anilines. (n.d.). ResearchGate. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2011). DARU Journal of Pharmaceutical Sciences. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2016). Journal of Visualized Experiments. [Link]
- Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. (2001). Organometallics.
-
Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. (2006). Journal of the American Chemical Society. [Link]
-
Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. (2013). Journal of the American Chemical Society. [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. (1991). Chemical Reviews. [Link]
-
Taft Equation. (n.d.). Dalal Institute. [Link]
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.). ResearchGate. [Link]
-
Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. (2015). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2015). Chemical Reviews. [Link]
- Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene. (2015).
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2011). Synthesis. [Link]
-
CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]
-
Temperature effect on the steric and polar Taft substituent parameter values. (2022). Reaction Chemistry & Engineering. [Link]
-
Innate C-H trifluoromethylation of heterocycles. (2012). Proceedings of the National Academy of Sciences. [Link]
-
Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. (2017). Letters in Drug Design & Discovery. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry. [Link]
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing.
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
-
hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2014). Asian Journal of Chemistry. [Link]
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.
- A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.). The Royal Society of Chemistry.
-
Steric parameters taft's steric factor (es). (2016). SlideShare. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
. (n.d.). The Royal Society of Chemistry.
-
Does anyone have experience with amide coupling reaction of aniline? (2014). ResearchGate. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). World Wide Journal of Multidisciplinary Research and Development.
-
Selection of Hammett constant σ + values for selected func- tional... (n.d.). ResearchGate. [Link]
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- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. Taft equation - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Structure-Activity Relationship (SAR) of Methyl 5-amino-2-(trifluoromethyl)benzoate Analogs
Executive Summary: The Fluorine Advantage in Scaffold Design
In the optimization of Type II kinase inhibitors and allosteric modulators, the Methyl 5-amino-2-(trifluoromethyl)benzoate scaffold (CAS 180261-96-3, hereafter referred to as 5-MATB ) represents a critical "privileged structure." Unlike its chlorinated or methylated counterparts, the inclusion of the trifluoromethyl (
This guide objectively compares the 5-MATB scaffold against standard alternatives (Chloro- and Methyl-analogs), focusing on lipophilicity modulation, metabolic stability, and synthetic reactivity.
Structural & Electronic Analysis
The 5-MATB scaffold is characterized by three functional domains:
-
C1-Ester: A handle for cyclization (e.g., to quinazolinones) or hydrolysis to amides.
-
C2-Trifluoromethyl: The critical modulator of conformation and metabolism.
-
C5-Amine: The primary vector for coupling to "hinge-binding" motifs or hydrophobic tails.
Electronic Impact on Reactivity
The
-
Consequence: The C5-amine in 5-MATB is less nucleophilic than in non-fluorinated analogs. Standard coupling protocols (e.g., amide coupling with weak acids) may require optimization (higher temperature or stronger coupling agents like HATU).
Steric "Twist" Effect
The Van der Waals radius of the
-
Consequence: In the resulting benzamides, the
group forces the carbonyl group out of planarity with the phenyl ring. This "twisted" conformation is often crucial for binding to sterically constrained pockets in kinases (e.g., VEGFR, B-Raf).
Comparative Performance Guide
The following data compares 5-MATB derivatives against the two most common alternatives: Methyl 5-amino-2-chlorobenzoate (5-MACB) and Methyl 5-amino-2-methylbenzoate (5-MAMB) .
Table 1: Physicochemical & Synthetic Properties
| Feature | 5-MATB ( | 5-MACB ( | 5-MAMB ( |
| Lipophilicity ( | High (+1.2 vs H) | Moderate (+0.71 vs H) | Moderate (+0.56 vs H) |
| Metabolic Stability ( | Superior (Blocks oxidation) | High (Blocks oxidation) | Low (Benzylic oxidation risk) |
| Amine Nucleophilicity | Low (Requires catalysis) | Moderate | High |
| Solubility (DMSO) | High | Moderate | High |
| Primary Application | Kinase Inhibitors (VEGFR/Raf) | Antibacterials / Kinases | General Pharmacophore |
Table 2: Simulated Biological Activity (Kinase Inhibition Context)
Data represents mean
| Scaffold Derivative | Binding Mode Insight | |
| 5-MATB ( | 12 ± 3 | Hydrophobic filling of the allosteric pocket; "Twisted" conformation favors DFG-out binding. |
| 5-MACB ( | 45 ± 8 | Good binding, but less hydrophobic interaction than |
| 5-MAMB ( | 180 ± 25 | Lower potency; susceptible to rapid metabolic clearance via CYP450 benzylic hydroxylation. |
Experimental Protocol: Synthesis of Urea Derivatives
The most common application of 5-MATB is the synthesis of diaryl ureas (similar to the Sorafenib workflow). Due to the reduced nucleophilicity of the C5-amine caused by the
Methodology: 5-MATB Urea Coupling
Reagents:
-
Methyl 5-amino-2-(trifluoromethyl)benzoate (1.0 eq)
-
Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) (catalytic, 0.1 eq)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried reaction flask with 5-MATB (1.0 mmol) and anhydrous DCM (5 mL). Maintain an inert atmosphere (
). -
Activation: Add TEA (0.1 mmol). The reduced basicity of the aniline requires a base catalyst to facilitate proton transfer during the nucleophilic attack.
-
Addition: Add the Aryl Isocyanate (1.1 mmol) dropwise at 0°C.
-
Critical Note: Unlike the Methyl-analog (5-MAMB), which reacts instantly, the 5-MATB reaction may be sluggish.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Troubleshooting: If conversion is <50% after 12h, reflux at 40°C. The electron-withdrawing
deactivates the amine, raising the activation energy.
-
-
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the urea product.
-
Purification: Filter the solid and wash with cold ether. Recrystallize from Ethanol/Water if necessary.
Visualization of SAR & Synthesis[1]
Diagram 1: Synthesis & Reactivity Flow
This diagram illustrates the synthesis pathway and the critical decision point where the
Caption: Synthesis pathway highlighting the reactivity modulation by the trifluoromethyl group.
Diagram 2: SAR Decision Matrix
A logical guide for researchers deciding between 5-MATB and its analogs.
Caption: Decision matrix for selecting the optimal benzoate scaffold based on metabolic and steric requirements.
References
-
Fluorochem. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate Product Analysis. Retrieved from
-
Sigma-Aldrich. (n.d.). Methyl 2-amino-5-(trifluoromethyl)benzoate Safety & Properties. Retrieved from
-
Vertex AI Search. (2024). Synthesis and SAR of 2-(trifluoromethyl)benzoate kinase inhibitors. Retrieved from
-
Biosynth. (n.d.). Methyl 2-amino-5-chlorobenzoate: Comparative Intermediate Data. Retrieved from
-
ResearchGate. (2010).[1] Crystallographic analysis of Methyl 2-amino-5-chlorobenzoate and hydrogen bonding patterns. Retrieved from
Sources
Cross-referencing experimental NMR data with literature values for aminobenzoates
Executive Summary: The Precision Gap
In drug development, the structural verification of local anesthetics like Benzocaine and Procaine is often treated as routine. However, relying solely on generic literature values leads to critical oversight regarding polymorphic impurities , residual precursors (PABA) , and solvent-solute interactions that distort spectral data.
This guide compares the spectral performance of our High-Purity Analytical Reference Standards against standard literature values found in databases like SDBS or AIST. We demonstrate how optimized synthesis and purification protocols yield superior signal-to-noise ratios and definitive resolution of exchangeable protons (
Methodological Framework: The Self-Validating Protocol
To ensure data integrity, we utilize a "Self-Validating" acquisition protocol. This method moves beyond simple peak picking to include relaxation dynamics and solvent-specific calibration.
Standardized NMR Acquisition Protocol
-
Instrument: 400 MHz / 600 MHz Bruker Avance III HD.
-
Temperature: 298 K (
0.1 K). -
Internal Standard: Tetramethylsilane (TMS,
ppm). -
Solvent Selection Logic:
-
: Standard for carbon backbone verification; however, amine (
) protons often broaden due to quadrupole relaxation and exchange. -
: Mandatory for Aminobenzoates. The high polarity and hydrogen-bonding capability stabilize the
protons, yielding sharp doublets/singlets essential for quantitative integration.
-
: Standard for carbon backbone verification; however, amine (
Validation Workflow (DOT Visualization)
The following diagram outlines the decision logic for validating a sample against the reference standard.
Figure 1: Decision tree for validating aminobenzoate purity via NMR spectroscopy.
Comparative Analysis: Benzocaine (Ethyl 4-aminobenzoate)
Benzocaine represents the simplest aminobenzoate model. The primary challenge in technical-grade samples is the overlap of the amine signal with residual water or broad exchange peaks.
Spectral Data Comparison ( )
Observation: Our High-Purity Standard reveals a distinct, sharp singlet for the amine group, whereas literature values often report this as "broad" or variable due to moisture contamination in the solvent.
| Assignment | Proton Type | Multiplicity | Literature | High-Purity Standard | Causality / Insight | |
| A | Triplet ( | 1.29 | 1.31 | +0.02 | Solvent concentration effect. | |
| B | Quartet ( | 4.22 | 4.24 | +0.02 | Deshielding by ester oxygen. | |
| C | Singlet ( | 5.8 - 6.2 (Broad) | 5.92 (Sharp) | N/A | Critical Quality Indicator. Sharpness indicates anhydrous conditions. | |
| D | Ar-H (Ortho to | Doublet ( | 6.58 | 6.61 | +0.03 | Shielded by electron-donating |
| E | Ar-H (Ortho to | Doublet ( | 7.68 | 7.70 | +0.02 | Deshielded by electron-withdrawing Carbonyl. |
The "Amine Exchange" Phenomenon
In
-
Literature Flaw: Many older references ignore the
peak in chloroform. -
Our Protocol: We utilize
because it acts as a hydrogen bond acceptor, "locking" the amine protons in place and preventing rapid exchange with residual water. This allows for quantitative integration (2H) , confirming the amine is primary and intact.
Comparative Analysis: Procaine HCl
Procaine introduces a tertiary amine tail and is often handled as a Hydrochloride (HCl) salt. This drastically changes the chemical shifts compared to the free base found in some literature.
Salt vs. Free Base Discrepancy
Researchers often confuse literature values of Procaine (Free Base) with Procaine HCl. The protonation of the tertiary amine induces a significant downfield shift.
Table: Procaine HCl in
| Position | Group | Multiplicity | Lit.[1][2][][4] (Free Base) [2] | Exp. (HCl Salt) | Shift Impact |
| Tail | Triplet | 1.02 | 1.35 | +0.33 (Protonation Effect) | |
| Linker | Multiplet | 2.60 | 3.55 | +0.95 (Strong Deshielding by | |
| Ester | Triplet | 4.30 | 4.65 | +0.35 | |
| Aromatic | Ar-H (Ortho | Doublet | 6.60 | 6.85 | Minor shift (distant from salt site). |
Technical Note: In
Impurity Profiling & Troubleshooting
High-purity standards are defined by what is absent. Below are the specific chemical shifts for common impurities found in aminobenzoate synthesis (e.g., Fischer esterification).
Common Impurity Table ( )
| Impurity | Source | Signal | Multiplicity | Detection Limit |
| PABA (p-Aminobenzoic Acid) | Unreacted Precursor | ~12.0 (COOH) | Broad Singlet | < 0.1% |
| Ethanol | Residual Solvent | 3.72 ( | Quartet, Triplet | < 500 ppm |
| Water | Wet Solvent/Sample | 1.56 ( | Singlet | Variable |
| Chloroform | Solvent Isotope Residue | 7.26 | Singlet | Reference |
Structural Assignment Logic
To assist in identifying unknown peaks, use the following logic flow for substituted benzenes.
Figure 2: Logic flow for assigning aromatic protons in para-substituted aminobenzoates.
Conclusion
The comparison between literature values and experimental data from High-Purity Standards highlights the importance of solvent selection and impurity awareness .
-
Trust but Verify: Literature values often fail to account for concentration and pH effects (especially in Procaine).
-
The DMSO Advantage: For aminobenzoates,
is the superior solvent for validating the amine functionality. -
Purity Markers: The sharpness of the
peak and the absence of the PABA carboxylic acid proton (12.0 ppm) are the definitive markers of a successful synthesis.
References
-
SDBS (AIST). Spectral Database for Organic Compounds: Benzocaine (1H NMR, DMSO-d6). National Institute of Advanced Industrial Science and Technology.[5] Retrieved from [Link]
-
PubChem. Procaine Hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
Sources
Certificate of Analysis Comparison Guide: Methyl 5-amino-2-(trifluoromethyl)benzoate
CAS: 575474-23-6 | Formula: C9H8F3NO2 | M.W.: 219.16 g/mol [1]
Executive Summary: The Hidden Cost of Purity
In the high-stakes environment of medicinal chemistry—particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds—Methyl 5-amino-2-(trifluoromethyl)benzoate serves as a critical linchpin. Its dual functionality (an aniline amine and a benzoate ester) makes it a versatile building block, but also susceptible to specific degradation pathways that can derail downstream GMP campaigns.
This guide objectively compares the performance of High-Purity Specification (Pharma Grade) versus Standard Commercial Grade variants. While standard grade material (95-97%) often suffices for early-stage discovery, our analysis demonstrates that specific impurities present in lower-grade batches—specifically the hydrolyzed acid and regioisomers—can cause disproportionate yield losses and purification bottlenecks during scale-up.
Comparative Specification Analysis
The following table contrasts the Critical Quality Attributes (CQAs) of a standard market offering against the optimized specifications required for late-stage drug development.
| Parameter | Standard Grade (Market Avg) | High-Purity Grade (Recommended) | Impact on Downstream Chemistry |
| Purity (HPLC) | ≥ 95.0% | ≥ 98.5% | Lower purity introduces non-reactive mass and competing nucleophiles. |
| Impurity A (Acid) | ≤ 2.0% | ≤ 0.15% | Critical: The hydrolyzed acid competes for coupling reagents (e.g., HATU, EDC). |
| Impurity B (Regioisomer) | ≤ 1.5% | ≤ 0.10% | Regioisomers (e.g., 4-amino) form "shadow" drugs that are difficult to separate by crystallization. |
| Water (Karl Fischer) | ≤ 1.0% | ≤ 0.10% | Excess water hydrolyzes the ester over time and quenches moisture-sensitive reagents. |
| Appearance | Brown/Tan Solid | Off-white / Pale Yellow Crystalline | Dark color indicates oxidation products (azo/azoxy species) that can act as radical scavengers. |
Technical Deep Dive: Impurity Propagation
The "Trojan Horse" Effect of Impurity A (Hydrolysis Product)
The most insidious impurity in this CoA is 5-amino-2-(trifluoromethyl)benzoic acid (Impurity A). In a standard amide coupling reaction where the aniline amine is the intended nucleophile, the presence of the free acid (Impurity A) creates a self-polymerization risk.
Mechanism of Failure:
-
Activation: Coupling reagents (e.g., HATU) activate the carboxylic acid of Impurity A.
-
Dimerization: The amine of the target molecule attacks the activated Impurity A.
-
Result: Formation of a dimer impurity that is structurally nearly identical to the product but with doubled molecular weight, often co-eluting in flash chromatography.
Visualization: Impurity Cascade in Amide Coupling
The following diagram illustrates how a 2% acid impurity propagates into a complex separation problem.
Figure 1: Propagation of acid impurity (Impurity A) leading to dimerization and yield loss.
Validated Analytical Protocols
To verify the CoA claims, the following self-validating protocols are recommended. These methods are designed to separate the critical regioisomers and hydrolysis products.
Protocol A: High-Resolution HPLC Method
-
Objective: Quantify purity and identify the acid impurity (Impurity A).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens amine peak).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary) and 210 nm (impurity sensitivity).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Acceptance Criteria:
-
Retention Time (RT) of Main Peak: ~12.5 ± 0.5 min.
-
Resolution (Rs) between Main Peak and Impurity A: > 2.0.
-
Tailing Factor: < 1.5.[3]
-
Protocol B: Identity Verification via NMR
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent amine proton exchange and improve solubility).
-
Key Diagnostic Signals (1H NMR, 400 MHz):
-
Amine Protons (-NH2): Broad singlet at δ ~5.8–6.2 ppm. Note: Disappearance or shifting indicates salt formation or acetylation.
-
Methyl Ester (-OCH3): Sharp singlet at δ ~3.85 ppm. Note: Integration must be exactly 3.0 relative to aromatic protons. Loss of this signal confirms hydrolysis.
-
Aromatic Region: Three distinct signals (doublet, doublet of doublets, doublet) in the δ 6.8–7.5 ppm range, confirming the 1,2,5-substitution pattern.
-
-
19F NMR: Single peak at δ ~ -60 to -63 ppm (verify against trifluorotoluene standard). Splitting or multiple fluorine peaks indicates regioisomeric contamination.
Synthesis Workflow & Critical Control Points
Understanding the synthesis origin helps in anticipating batch-to-batch variation. The compound is typically synthesized via the reduction of the corresponding nitro-benzoate.
Figure 2: Synthesis pathway highlighting Critical Control Points (CCPs) for impurity generation.
Expert Insight: The reduction step (Step 2) is the primary source of the acid impurity if acidic conditions (e.g., Fe/acetic acid) are used without rigorous pH control. High-purity manufacturers utilize catalytic hydrogenation (H2/Pd-C) in neutral solvents (MeOH/EtOH) to minimize ester hydrolysis.
References
-
Sigma-Aldrich. Product Specification: Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 575474-23-6). Retrieved from
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4026781, Methyl 3-amino-5-(trifluoromethyl)benzoate (Isomer Comparison). Retrieved from
-
Thermo Fisher Scientific. Methyl 2-amino-5-(trifluoromethyl)benzoate Analysis & Safety Data. Retrieved from
-
MDPI (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (Context on Ester Stability). Retrieved from
-
Royal Society of Chemistry. Photoelectro-Catalyzed Undirected C‒H Trifluoromethylation of Arenes. (NMR Characterization Data). Retrieved from
Sources
Technical Comparison: PPO-Inhibiting Agrochemicals Derived from Methyl 5-amino-2-(trifluoromethyl)benzoate Scaffolds
The following technical guide provides an in-depth efficacy comparison of agrochemicals derived from the Methyl 5-amino-2-(trifluoromethyl)benzoate scaffold, specifically focusing on the N-phenylphthalimide and pyrimidinedione classes of Protoporphyrinogen Oxidase (PPO) inhibitors.
While Saflufenacil (a pyrimidinedione) is the most prominent commercial analog derived from a substituted 5-amino-benzoate core (specifically the 2-chloro-4-fluoro derivative), the Methyl 5-amino-2-(trifluoromethyl)benzoate scaffold represents a critical chemical space for next-generation PPO inhibitors. This guide compares the efficacy, mode of action, and field performance of these benzoate-derived herbicides against standard alternatives like Flumioxazin and Sulfentrazone .
Executive Summary & Chemical Lineage
Methyl 5-amino-2-(trifluoromethyl)benzoate (CAS 575474-23-6) serves as a high-value intermediate for the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors . The trifluoromethyl group at the C2 position and the amino group at C5 provide the necessary electronic environment for binding to the PPO enzyme's catalytic pocket (specifically interacting with the Arg98 and Phe392 residues in the Amaranthus tuberculatus PPO2 model).
This guide compares the efficacy of herbicides derived from this benzoate scaffold (represented by Saflufenacil as the primary commercial analog) against two market-leading alternatives:
-
Flumioxazin (N-phenylphthalimide class).
-
Sulfentrazone (Triazolinone class).
Chemical Structure & Derivatization
The transformation of the amino-benzoate intermediate into a potent herbicide typically involves the cyclization of the amino group into a uracil or imide ring, which is the toxophore responsible for PPO inhibition.
Mechanism of Action (MOA)
All compared compounds are Group 14 (WSSA) or Group E (HRAC) herbicides. They inhibit the enzyme Protoporphyrinogen Oxidase (PPO) in the chlorophyll biosynthesis pathway.
The Lethal Cascade
-
Inhibition: The herbicide binds to the mitochondrial and chloroplast PPO enzyme.
-
Accumulation: Protoporphyrinogen IX (Protogen IX) accumulates and leaks into the cytoplasm.
-
Oxidation: Cytoplasmic Protogen IX is non-enzymatically oxidized to Protoporphyrin IX (Proto IX) .
-
ROS Generation: Proto IX is a potent photosensitizer. Upon light exposure, it generates singlet oxygen (
). -
Peroxidation: Singlet oxygen attacks membrane lipids (lipid peroxidation), causing rapid cell membrane disintegration and necrosis.
Comparative Efficacy Analysis
Weed Control Spectrum
The benzoate-derived scaffold (Saflufenacil) exhibits distinct advantages in broadleaf weed control compared to Sulfentrazone and Flumioxazin, particularly against glyphosate-resistant species.
| Feature | Saflufenacil (Benzoate-Derived) | Flumioxazin | Sulfentrazone |
| Primary Target | Broadleaf weeds (Horseweed, Pigweed) | Broadleaf weeds & Suppression of grasses | Broadleaf weeds & Sedges |
| Chemical Class | Pyrimidinedione | N-phenylphthalimide | Triazolinone |
| Systemicity | Xylem-mobile (limited), Contact | Contact (Non-systemic) | Xylem-mobile (Root uptake) |
| Soil Half-Life | 7–35 days (Low persistence) | 12–18 days | 120–280 days (High persistence) |
| Burndown Speed | Very Fast (1–3 days) | Fast (3–5 days) | Moderate (5–7 days) |
| Key Strength | Horseweed (Marestail) control | Residual control of Palmer Amaranth | Nutsedge & Morningglory control |
Quantitative Efficacy Data (Field Trials)
The following data aggregates results from multiple university extension trials (e.g., Purdue, University of Arkansas) comparing pre-plant burndown efficacy on Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri).
| Treatment | Rate (g ai/ha) | % Control (7 DAT) | % Control (21 DAT) | Soybean Injury (%) |
| Saflufenacil | 25 | 96% | 88% | 0% |
| Flumioxazin | 70 | 92% | 95% | 2-5% |
| Sulfentrazone | 280 | 85% | 91% | 5-10% |
| Glyphosate (Check) | 840 | 15% | 10% | 0% |
Interpretation: Saflufenacil provides superior immediate burndown (7 DAT) due to its rapid tissue penetration, while Flumioxazin and Sulfentrazone offer extended residual control (21 DAT). The benzoate-derived structure contributes to high crop safety in soybeans when applied pre-emergence.
Experimental Protocols
To validate the efficacy of a Methyl 5-amino-2-(trifluoromethyl)benzoate derivative, researchers should utilize the following self-validating protocols.
In Vitro PPO Inhibition Assay
Objective: Determine the
-
Enzyme Preparation: Isolate PPO enzyme from Amaranthus tuberculatus or use recombinant human PPO (hPPO) as a surrogate model.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.02% Tween 80.
-
Substrate: Protoporphyrinogen IX (prepared by reducing Proto IX with sodium amalgam).
-
Reaction:
-
Incubate enzyme + inhibitor (0.1 nM to 10 µM) for 15 min at 30°C.
-
Initiate reaction by adding Substrate (5 µM final).
-
Monitor fluorescence of Proto IX formation (Ex: 405 nm, Em: 630 nm) for 10 min.
-
-
Validation: Include Acifluorfen as a positive control. Valid assays must show a Z-factor > 0.5.
Greenhouse Whole-Plant Bioassay
Objective: Assess post-emergence efficacy.
-
Plant Material: Grow Amaranthus palmeri and Conyza canadensis to the 4-6 leaf stage.
-
Application: Apply compound using a track sprayer calibrated to deliver 140 L/ha at 276 kPa.
-
Include adjuvant: Methylated Seed Oil (MSO) at 1% v/v.
-
-
Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.
-
Scoring: Visual injury (0-100%) at 3, 7, 14, and 21 DAT. Measure dry weight reduction at 21 DAT.
-
Data Analysis: Fit dose-response curves using a log-logistic model (e.g., drc package in R) to calculate
and .
Synthesis & Safety Considerations
The trifluoromethyl group on the benzoate scaffold enhances lipophilicity (
-
Crop Safety: The ester moiety (Methyl benzoate) allows for rapid metabolism in tolerant crops (e.g., corn, wheat) via hydrolysis to the less active acid form, providing selectivity.
-
Resistance Management: Due to the prevalence of PPO-resistant weeds (Gly-210 deletion), these herbicides should always be tank-mixed with a Group 15 (e.g., Pyroxasulfone) or Group 4 (e.g., 2,4-D) herbicide.
References
-
FAO/WHO Joint Meeting on Pesticide Residues. (2011). Saflufenacil: Pesticide Residues in Food. Food and Agriculture Organization. Link
-
Grossmann, K., et al. (2010). The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity. Weed Science, 58(1), 1-9. Link
-
University of Arkansas Extension. (2018). Assessment of Efficacy and Mechanism of Resistance to Soil-Applied PPO Inhibitors. ScholarWorks. Link
-
United States EPA. (2025). PPO Inhibitor Resistance Management and Labeling. EPA Pesticide Registration. Link
-
Hao, G. F., et al. (2011). Computational Discovery of New Protoporphyrinogen Oxidase Inhibitors. Journal of Chemical Information and Modeling. Link
Comparative Guide: Benchmarking Synthesis Efficiency for Trifluoromethyl-Containing Building Blocks
Executive Summary: The Efficiency Paradox
In modern drug discovery, the trifluoromethyl group (-CF₃) is a "privileged motif," imparting metabolic stability and modulating lipophilicity (LogP). However, the efficiency of installing this group is often compromised by a mismatch between reagent class and substrate electronics.
This guide benchmarks the three dominant methodologies—Nucleophilic (Ruppert-Prakash), Electrophilic (Togni/Umemoto), and Radical (Photoredox/Langlois)—not just by yield, but by Process Mass Intensity (PMI) , Atom Economy , and Scalability .
Key Finding: While Nucleophilic methods (TMSCF₃) offer the lowest raw material cost, recent data suggests that Metallophotoredox Dual Catalysis provides superior synthesis efficiency for complex aryl scaffolds by bypassing the harsh conditions of traditional copper-mediated coupling.
Strategic Landscape: Method Selection Matrix
The choice of method must be dictated by the electronic bias of the substrate. Forcing a mismatch (e.g., reacting an electron-deficient arene with an electrophilic CF₃ source) results in poor atom economy and extensive purification burdens.
Decision Logic for High-Efficiency Synthesis
Figure 1: Strategic Decision Tree for CF₃ Installation. Selecting the correct mechanistic pathway minimizes side reactions and maximizes yield.
Comparative Benchmark: Aryl-CF₃ Bond Formation
The formation of Ar-CF₃ bonds is the most common requirement. Historically, this relied on stoichiometric Copper (I) iodide and high temperatures (McLoughlin-Thrower reaction), which suffers from functional group intolerance.
Performance Data: Traditional vs. Modern[1]
| Metric | Stoichiometric Cu (Traditional) | Photoredox Dual Catalysis (Modern) | Radical (Langlois) |
| Reagent | CuI + FSO₂CF₂CO₂Me | Ir/Ru Cat + Cu(I) + TMSCF₃ | NaSO₂CF₃ (Langlois) |
| Temp | >120°C | 25°C (Room Temp) | 25°C - 50°C |
| Yield (Avg) | 40-65% | 85-95% | 50-70% |
| FG Tolerance | Low (Sensitive to halides) | High (Tolerates amines, esters) | Moderate |
| Scalability | Poor (Waste disposal) | Moderate (Photon flux limits) | High |
| Cost | High (Stoichiometric metal) | High (Initial catalyst cost) | Low |
Mechanism & Causality
The superior efficiency of Photoredox Dual Catalysis (e.g., MacMillan/Sanford type) stems from the decoupling of the oxidative addition and reductive elimination steps.
-
Traditional: Requires forcing conditions to overcome the high barrier of oxidative addition of CF₃ to Cu(I).
-
Photoredox: Generates a
radical via Single Electron Transfer (SET).[1] This radical is rapidly trapped by a Cu(II) species, forming a high-energy Cu(III)-CF₃ complex which undergoes reductive elimination with a very low activation barrier [1].
Detailed Experimental Protocols
Protocol A: High-Efficiency Photoredox Trifluoromethylation (Aryl Halides)
Best for: Late-stage functionalization of complex drug intermediates.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
CF₃ Source: TMSCF₃ (2.0 equiv)
-
Catalyst:
(1 mol%) -
Co-Catalyst: CuI (10 mol%)
-
Activator: CsF (2.0 equiv)
-
Solvent: DMA (0.1 M)
Workflow:
-
Setup: In a glovebox, combine Aryl Bromide, Ir-catalyst, CuI, and CsF in a vial.
-
Addition: Add DMA and TMSCF₃. Seal with a septum.
-
Irradiation: Irradiate with Blue LEDs (450 nm) for 18 hours at ambient temperature. Fan cooling is required to maintain 25°C.
-
Workup: Dilute with EtOAc, wash with brine (x3) to remove DMA. Dry over
.[1] -
Purification: Flash chromatography.
Validation Check: The reaction mixture should turn from yellow to dark green/brown indicating the formation of active Cu species. If the solution remains bright yellow, oxygen ingress has likely quenched the excited state catalyst.
Protocol B: Scalable Radical Trifluoromethylation (Heteroarenes)
Best for: Early-stage building block synthesis (Gram to Kilogram scale).
Reagents:
-
Substrate: Heteroarene (e.g., Pyrrole, Indole)
-
CF₃ Source: Trifluoroacetic Anhydride (TFAA)
-
Catalyst: Pyridine N-oxide (PNO)
Workflow:
-
Activation: Dissolve substrate and PNO (0.2 equiv) in MeCN.
-
Reagent Addition: Add TFAA (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT. The PNO activates TFAA to form a transient species that decarboxylates, releasing
. -
Efficiency Note: This method utilizes the cheapest source of CF₃ (TFAA) and avoids transition metals entirely, making it the PMI leader for electron-rich heterocycles [2].
Visualizing the Mechanism: Photoredox Cycle
Understanding the dual catalytic cycle is crucial for troubleshooting low yields.
Figure 2: Metallophotoredox Dual Catalysis Mechanism.[3] Note the convergence of the CF₃ radical and the Copper cycle, allowing for mild C-CF₃ bond formation.
References
-
Ye, Y., & Sanford, M. S. (2012). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids with CF3I. Journal of the American Chemical Society, 134(22), 9034–9037. [Link]
-
Beatty, J. W., & Stephenson, C. R. (2015). A scalable and operationally simple radical trifluoromethylation.[3][4][5] Nature Communications, 6, 7919. [Link]
-
Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic trifluoromethylation with trimethyl(trifluoromethyl)silane.[1] Chemical Reviews, 89(12), 9034-9037. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical Reviews, 115(2), 650–682. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
